8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-amino-4-oxoquinolizine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-6-3-4-12-7(5-6)1-2-8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTQWWJAMFEDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=O)C(=O)O)C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433395 | |
| Record name | AGN-PC-0MWF5B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337909-31-6 | |
| Record name | AGN-PC-0MWF5B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid chemical structure analysis
Executive Summary & Structural Definition
The molecule 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid represents a specialized scaffold in the field of antimicrobial pharmacophores and fluorescent probes. Structurally, it is a bicyclic system characterized by a bridgehead nitrogen atom, distinguishing it from the more common quinoline antibiotics (fluoroquinolones).[1]
While the 4-oxo-3-carboxylic acid moiety serves as the critical binding domain for divalent metal ions (Mg²⁺) and the DNA-gyrase complex, the 8-amino substituent acts as the primary vector for modulating solubility, lipophilicity, and target affinity. In the context of Structure-Activity Relationships (SAR), the C8 position in the quinolizine scaffold is homologous to the C7 position in classical fluoroquinolones (e.g., the piperazine ring of ciprofloxacin).
Core Pharmacophore Analysis
The molecule functions as a "pseudo-quinolone." Its activity profile is governed by three distinct structural domains:
-
The Chelation Center (C3/C4): The
-keto acid motif (3-COOH and 4-C=O) is essential for chelating Mg²⁺, which bridges the drug to the phosphate backbone of bacterial DNA. -
The Bridgehead Nitrogen: Unlike quinolines, the nitrogen is located at the ring fusion (position 9a in some numbering systems, but functionally integral to the aromatic system), altering the electronic distribution and fluorescence properties.
-
The C8-Amino Handle: This electron-donating group increases the basicity and hydrophilicity of the molecule, critical for penetrating the bacterial outer membrane (porin channels in Gram-negatives).
Structural & Electronic Properties (Graphviz Analysis)
The following diagram illustrates the numbering scheme and the electronic relationship between the functional groups. Note the homology between the Quinolizine C8 position and the Quinolone C7 position.
Caption: Structural decomposition of the 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid, highlighting the Mg²⁺ binding pocket and the electronic contribution of the 8-amino group.
Synthetic Methodology
The synthesis of 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid typically requires a convergent approach. The direct nitration/reduction of the quinolizine core is often difficult due to regioselectivity issues. Therefore, the Cyclization of 2-Pyridineacetates (Stobbe-type condensation) is the preferred industrial route.
Retrosynthetic Pathway
The most robust route involves constructing the pyridone ring onto a pre-functionalized pyridine.
-
Precursor: 4-Amino-2-methylpyridine (or protected variant).
-
Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization to form the bridgehead nitrogen system.
Caption: Step-wise synthetic pathway utilizing the EMME condensation method, the standard for generating 4-oxo-3-carboxylic acid heterocycles.
Detailed Experimental Protocol (Self-Validating)
Note: This protocol is adapted from standard quinolizine synthesis methodologies [1, 2].
Step 1: Condensation
-
Reagents: Dissolve 4-(acetylamino)-2-methylpyridine (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq) in absolute ethanol.
-
Condition: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Validation: Disappearance of the pyridine starting material and appearance of a yellow intermediate spot (enamine).
-
Workup: Evaporate solvent in vacuo. The residue is often used directly in the next step.
Step 2: Thermal Cyclization (Gould-Jacobs Type)
-
Medium: Heat Dowtherm A (diphenylether/biphenyl mixture) to 250°C.
-
Addition: Add the enamine intermediate dropwise (diluted in minimal hot Dowtherm A) to the boiling solvent. Critical: Rapid addition is necessary to prevent polymerization.
-
Reaction: Maintain temperature for 30–60 minutes.
-
Workup: Cool to room temperature. Dilute with hexane. The ester product typically precipitates as a solid. Filter and wash with hexane.
Step 3: Hydrolysis & Deprotection
-
Hydrolysis: Suspend the ester in 10% NaOH (aq) and reflux for 2 hours.
-
Deprotection: If the amino group was acetyl-protected, this step simultaneously cleaves the amide to the free amine.
-
Isolation: Acidify with HCl to pH 2–3. The target acid, 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid , will precipitate. Recrystallize from DMF/Ethanol.
Biological Mechanism & SAR[1][2]
Mechanism of Action
The molecule targets bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .
-
Gyrase Inhibition: The 4-oxo-3-carboxylic acid motif chelates Mg²⁺. This drug-Mg²⁺ complex binds to the phosphodiester backbone of the DNA at the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and preventing religation. This leads to the accumulation of double-strand breaks and bacterial cell death.
The Role of the 8-Amino Group
In quinolizines, the C8 position is spatially equivalent to the C7 position in fluoroquinolones.
-
Target Affinity: Substituents at this position interact directly with the GyrB subunit.
-
Pharmacokinetics: The amino group significantly improves water solubility compared to the unsubstituted analog. It also reduces affinity for efflux pumps in certain Pseudomonas strains.
| Feature | Unsubstituted Quinolizine | 8-Amino-Quinolizine | Impact |
| Solubility (pH 7.4) | Low (< 0.1 mg/mL) | Moderate-High | Improved bioavailability |
| Gram-Negative Activity | Weak | Enhanced | Better porin penetration |
| Fluorescence | Moderate | High | Amino group acts as auxochrome |
| Mg²⁺ Affinity | High | High | Unchanged (Core function) |
Fluorescence Characterization Protocol
Quinolizines are noted for their fluorescence, which is modulated by Mg²⁺ binding [3]. This property allows the molecule to be used as a biological probe.
Protocol:
-
Stock Solution: Prepare a 1 mM stock of the compound in DMSO.
-
Buffer: Dilute to 10 µM in 10 mM Tris-HCl (pH 7.4).
-
Excitation/Emission Scan:
-
Excitation Max: ~350–370 nm.
-
Emission Max: ~450–480 nm (Blue-Green region).
-
-
Titration: Add MgCl₂ (0 to 10 mM).
-
Observation: A hyperchromic shift (increase in intensity) indicates chelation. The 8-amino group typically enhances the quantum yield (
) via internal charge transfer (ICT).
References
-
Ma, Z., et al. (1999).[2] "Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position." Journal of Medicinal Chemistry, 42(20), 4202-4213.[2]
-
Muttu, C.T., et al. (2015). "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives." Synthetic Communications.
-
Kao, J.P., et al. (2001). "4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators." Bioconjugate Chemistry, 12(2), 203-212.
-
Lee, J.C., et al. (2017). "Antimicrobial Activity of Novel 4H-4-oxoquinolizine Compounds Against Extensively Drug-Resistant Acinetobacter Baumannii Strains." International Journal of Antimicrobial Agents.
-
PubChem. "4h-quinolizine-3-carboxylic acid, 8-substituted derivatives." National Library of Medicine.
Sources
Photophysical Properties of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a specialized fluorogenic scaffold primarily utilized as a high-fidelity chelating unit for Magnesium (
While the molecule possesses intrinsic fluorescence properties, its primary utility in modern photophysics lies in its role as an electron-donating receptor in Photoinduced Electron Transfer (PeT) systems. It serves as the recognition moiety in advanced probes (e.g., the KMG and MagQ series), where its binding state modulates the fluorescence of a conjugated reporter (such as Fluorescein or BODIPY).
Molecular Architecture & Electronic Design
Structural Core
The molecule features a bicyclic 4H-quinolizine-4-one core (a bridgehead nitrogen system) substituted with:
-
Position 3: A carboxylic acid group (-COOH).
-
Position 4: A ketone/oxo group (=O).
-
Position 8: An amino group (
).
This specific arrangement creates a "push-pull" electronic system. The 8-amino group acts as an electron donor, while the 4-oxo-3-carboxyl moiety acts as an electron acceptor. This intramolecular charge transfer (ICT) character is responsible for its intrinsic fluorescence and solvatochromic behavior.
The Magnesium Chelation Pocket
The defining feature of this scaffold is the
-
Coordination Geometry: The rigid quinolizine backbone pre-organizes these oxygen atoms to form a binding cavity perfectly sized for
(ionic radius ~0.72 Å), while sterically disfavoring the larger ion (~1.00 Å). -
Selectivity: This steric exclusion provides
selectivity ratios often exceeding 200:1, superior to traditional APTRA-based probes.
Diagram: Chemical Structure & Chelation Mechanism
Caption: Mechanism of fluorescence activation. In the free state, the quinolizine moiety quenches the fluorophore via PeT.
Photophysical Characterization
Intrinsic Properties (Free Acid)
When used as a standalone fluorophore (less common than its conjugates), the 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid exhibits blue-green emission. The 8-amino substituent bathochromically shifts the absorption and emission compared to the unsubstituted core.
| Parameter | Value (Approx.) | Notes |
| Abs Max ( | 340 – 380 nm | Shifted by 8-amino group (ICT). |
| Em Max ( | 450 – 490 nm | Solvent dependent (Blue/Cyan). |
| Stokes Shift | ~100 nm | Large Stokes shift reduces self-quenching. |
| Quantum Yield ( | < 0.05 (Free) | Low due to non-radiative decay/PeT. |
| 0.30 – 0.50 | Chelation Enhanced Fluorescence (CHEF). | |
| 1.0 – 3.0 mM | Physiologically relevant for cytosolic |
Mechanism of Signal Transduction (PeT)
In conjugates (e.g., KMG-104), this molecule acts as the PeT donor .
-
Free State: The lone pair on the 8-amino group or the electron-rich quinolizine ring facilitates electron transfer to the excited fluorophore, quenching fluorescence.
-
Bound State: Binding of
to the 4-oxo/3-carboxyl motif withdraws electron density from the ring system. This increases the oxidation potential of the quinolizine, making electron transfer thermodynamically unfavorable. -
Result: Fluorescence is restored ("Turn-On" response).
Solvatochromism
The push-pull nature of the 8-amino derivative makes it sensitive to solvent polarity.
-
Polar Protic Solvents (MeOH, Water): Red-shifted emission due to stabilization of the ICT excited state.
-
Non-polar Solvents: Blue-shifted emission, typically higher quantum yield.
Experimental Protocols
Protocol: Determination of Magnesium Dissociation Constant ( )
Objective: Validate the
Reagents:
-
Probe stock solution (1 mM in DMSO).
-
Buffer: 100 mM KCl, 10 mM MOPS, pH 7.2 (Mg-free).
- standard solution (1 M).
Workflow:
-
Preparation: Dilute probe to 1-5
in Mg-free buffer. -
Titration: Add aliquots of
to achieve concentrations ranging from 0 mM to 50 mM. -
Measurement: Record fluorescence emission spectra (Excitation determined by reporter, e.g., 490 nm for Fluorescein conjugates, or 360 nm for intrinsic core) after each addition.
-
Analysis: Plot Fluorescence Intensity (
) vs. . Fit data to the one-site binding equation:
Protocol: Selectivity Screening ( Interference)
Objective: Confirm the probe's specificity for
-
Prepare probe solution (5
) in buffer. -
Add
(as ) up to 10 mM. Monitor fluorescence.[1][2][3]-
Expected Result: Minimal change in fluorescence intensity (< 5% increase).
-
-
Subsequently add
(5 mM) to the same cuvette.-
Expected Result: Significant fluorescence increase (Turn-on).
-
Jablonski Diagram: PeT Mechanism
Caption: Energy level diagram illustrating the Photoinduced Electron Transfer (PeT) process. In the absence of Mg²⁺, the Quinolizine HOMO is high enough to transfer an electron to the fluorophore's ground state (quenching). Mg²⁺ binding lowers the Quinolizine HOMO (Blue), preventing transfer and enabling fluorescence.
Applications in Drug Development & Research
Intracellular Magnesium Imaging
The 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid scaffold is the functional engine behind the KMG (Komaba Mg) and MagQ probe families.
-
KMG-104: Uses this scaffold conjugated to fluorescein. It allows for confocal imaging of cytosolic
fluctuations during apoptosis or metabolic shifts. -
MagQ: Conjugated to BODIPY for red-shifted imaging, reducing autofluorescence interference in tissue samples.
High-Throughput Screening (HTS)
In drug discovery, this scaffold is used to screen for inhibitors of
-
Mechanism: As the enzyme consumes ATP-
, the concentration of free changes, or the probe competes for the ion, providing a ratiometric readout of enzymatic activity.
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212. Link
-
Komatsu, H., Iwasawa, N., Citterio, D., Suzuki, Y., Kubota, T., Tokaya, K., ... & Oka, K. (2004). Design and Synthesis of Highly Sensitive and Selective Fluorescein-Based Magnesium Probes. Journal of the American Chemical Society, 126(50), 16353-16360. Link
-
Matsui, A., Uemura, T., Suzuki, Y., ... & Oka, K. (2017). A fluorescent activatable probe for imaging intracellular Mg2+. Organic & Biomolecular Chemistry, 16, 239-244. Link
-
Trapani, V., et al. (2010). Intracellular magnesium detection: imaging a brighter future. The Analyst, 135(8), 1855-1866. Link
Sources
An In-depth Technical Guide to the Absorption and Emission Spectra of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid
This technical guide provides a comprehensive overview of the synthesis and photophysical characterization of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals working with fluorescent small molecules. This document details the expected spectroscopic properties based on the known behavior of similar quinolizine derivatives and provides robust protocols for their empirical determination.
Introduction: The Quinolizine Core in Fluorescence Applications
Quinolizine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest due to their inherent fluorescent properties. The rigid, planar structure of the quinolizine nucleus provides a robust scaffold for the development of novel fluorophores. The photophysical characteristics of these molecules, including their absorption and emission maxima, are highly tunable through chemical modification, making them valuable tools in various scientific disciplines. In particular, derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid have been recognized as excellent fluorophores, with applications as selective fluorescent indicators for metal ions such as Mg2+.[1][2] The introduction of an amino group at the 8-position is anticipated to further modulate the electronic and, consequently, the spectroscopic properties of this core structure.
Synthesis of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid
The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has been previously described in the literature.[3] A general synthetic approach to obtain the 8-amino substituted target compound can be conceptualized based on established synthetic routes for similar quinolizine and quinoline structures.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid.
Photophysical Properties: Absorption and Emission Spectra
The photophysical properties of quinolizine derivatives are dictated by their electronic structure. The absorption of ultraviolet or visible light promotes the molecule from its ground electronic state to an excited state. The subsequent return to the ground state can occur via non-radiative pathways or through the emission of a photon, a process known as fluorescence.
Expected Spectroscopic Behavior:
Based on studies of related quinolizine and quinoline compounds, the following characteristics are anticipated for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid:
-
Absorption: The absorption spectrum is expected to exhibit distinct bands in the UV-visible region, corresponding to π-π* transitions within the aromatic system. The presence of the amino and carboxylic acid groups will likely influence the position and intensity of these bands.
-
Emission: Upon excitation at an appropriate wavelength, the compound is expected to fluoresce. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.
-
Solvatochromism: The polarity of the solvent can significantly impact the absorption and emission spectra of quinolizine derivatives.[4] This solvatochromic effect arises from differential stabilization of the ground and excited states by the solvent molecules. A bathochromic (red) shift in the emission spectrum is often observed with increasing solvent polarity.[4]
-
pH Sensitivity: The carboxylic acid and amino moieties are ionizable. Consequently, the absorption and emission properties of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid are expected to be sensitive to the pH of the medium.
Quantitative Spectroscopic Data (Hypothetical)
The following table presents hypothetical data for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid in a standard solvent like ethanol, based on typical values for related compounds. These values must be determined experimentally.
| Parameter | Symbol | Expected Value | Unit |
| Absorption Maximum | λabs | 350 - 400 | nm |
| Molar Absorptivity | ε | 10,000 - 20,000 | M-1cm-1 |
| Emission Maximum | λem | 450 - 550 | nm |
| Stokes Shift | Δν | 50 - 100 | nm |
| Fluorescence Quantum Yield | ΦF | 0.1 - 0.5 | - |
Experimental Protocols
To accurately characterize the photophysical properties of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid, the following detailed experimental protocols are recommended.
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the comprehensive spectroscopic characterization of a fluorescent compound.
1. Preparation of Solutions
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a high-purity solvent such as dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare a series of dilute working solutions (e.g., 1-10 µM) from the stock solution in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water). Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
2. Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record the absorption spectrum of each working solution from approximately 200 to 700 nm.
-
Use the corresponding pure solvent as a blank.
-
Identify the wavelength of maximum absorption (λabs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
3. Emission Spectroscopy
-
Instrumentation: Use a spectrofluorometer.
-
Procedure:
-
Excite the sample at its λabs.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift as the difference between λem and λabs.
-
4. Fluorescence Quantum Yield (ΦF) Determination
-
Method: The relative method using a well-characterized fluorescence standard is recommended. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)
where ΦF,std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Influence of Molecular Structure on Spectroscopic Properties
The electronic properties of the quinolizine ring system are significantly influenced by the nature and position of substituents. The 8-amino group, being an electron-donating group, is expected to increase the electron density of the aromatic system. This will likely lead to a bathochromic shift (red shift) in both the absorption and emission spectra compared to the unsubstituted 4-oxo-4H-quinolizine-3-carboxylic acid. This is due to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to model the ground and excited state properties of the molecule, providing theoretical insights that complement experimental data.[5]
Conclusion
8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a promising candidate for a novel fluorescent probe. Based on the well-established photophysical properties of related quinolizine derivatives, it is expected to exhibit tunable absorption and emission characteristics that are sensitive to its environment. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its spectroscopic properties, which is a critical step in the evaluation of its potential for applications in chemical sensing, biological imaging, and drug development.
References
- (S)-N-(1-(naphthalen-1-yl)ethyl)−8-hydroxyquinoline-7-carboxamide as a fluorescent chemosensor for Mg2+ and its application in living cell imaging. (2016). Beilstein Journal of Organic Chemistry, 12, 854–862.
- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul
- First derivative of optical absorption and emission spectra... (n.d.).
- 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013). Molecules, 19(12), 19838-19852.
- Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021).
- (a) Absorption of quinoline derivatives in CH 3 CN. (b) Corrected... (n.d.).
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3549.
- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). Hacettepe Journal of Biology and Chemistry, 50(5), 415-427.
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1), 17723.
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2022). RSC Advances, 12(27), 17354-17360.
- Functionalized quinolizinium-based fluorescent reagents for modification of cysteine-containing peptides and proteins. (2022). RSC Advances, 12(1), 133-138.
- The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives 8... (n.d.).
- 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. (2001).
- Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (2014). Physical Chemistry Chemical Physics, 16(33), 17871-17878.
- 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. (2001).
- Parallel Synthesis of 3-Amino-4H-Quinolizin-4-ones, Fused 3-Amino-4H-Pyrimidin-4-ones, and Fused 3-Amino-2H-Pyran-2-ones. (2005).
- Organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. (2011). Beilstein Journal of Organic Chemistry, 7, 1316-1320.
- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkivoc, 2022(3), 41-54.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024).
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1), 17723.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4296.
- Synthesis and characterization of 8-aminoquinoline photocages for biological applications. (n.d.).
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). Archiv der Pharmazie, 335(8), 373-379.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2014). European Journal of Medicinal Chemistry, 86, 588-599.
- 8-Aminoquinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.
- Ethyl 8-Chloro-4-oxo-4H-quinolizine-3-carboxl
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Quinolizine-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinolizine scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of quinolizine-3-carboxylic acid derivatives, with a particular focus on the 4-oxo-4H-quinolizine-3-carboxylic acid core. We will delve into their synthesis, spectroscopic characterization, and established biological activities, while also highlighting areas with limited research and future potential. This guide is intended to be a valuable resource for professionals engaged in the discovery and development of novel therapeutics.
The Quinolizine Core: A Scaffold of Therapeutic Promise
The quinolizine ring system is a bicyclic aromatic compound composed of a pyridine ring fused to a piperidine ring. The presence of the nitrogen atom and the carboxylic acid group at the 3-position in quinolizine-3-carboxylic acid derivatives provides unique electronic and structural features that are crucial for their interaction with biological targets. The 4-oxo substitution is a common feature in many biologically active derivatives, contributing to their planar structure and potential for hydrogen bonding interactions.
Synthetic Methodologies for 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives
The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives is a critical aspect of exploring their therapeutic potential. A common and effective method involves a multi-step synthesis starting from readily available precursors.
General Synthetic Protocol
A widely employed synthetic route involves the reaction of a substituted pyridine with an appropriate reagent to form a key intermediate, which then undergoes cyclization to yield the quinolizine core.[1]
Step-by-Step Experimental Protocol:
-
Synthesis of the Pyridone Intermediate: A substituted 2-chloropyridine is reacted with diethyl malonate in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.
-
Cyclization to form the Quinolizine Ring: The resulting intermediate is then subjected to a cyclization reaction, often by heating at high temperatures in a high-boiling point solvent like diphenyl ether. This step is crucial for the formation of the bicyclic quinolizine scaffold.
-
Hydrolysis of the Ester: The ester group at the 3-position is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an aqueous-alcoholic solution.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
The following diagram illustrates a general synthetic pathway for 4-oxo-4H-quinolizine-3-carboxylic acid derivatives.
Caption: General synthetic scheme for 4-oxo-4H-quinolizine-3-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of newly synthesized quinolizine-3-carboxylic acid derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure. The chemical shifts and coupling constants of the protons on the quinolizine ring provide detailed information about the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic absorption bands for the carbonyl group (C=O) of the carboxylic acid and the 4-oxo group, as well as the O-H stretch of the carboxylic acid, are important diagnostic peaks.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their identity.[1]
Biological Activities of Quinolizine-3-Carboxylic Acid Derivatives
Research into the biological activities of quinolizine-3-carboxylic acid derivatives has revealed their potential in several therapeutic areas.
Antiviral Activity: HIV Integrase Inhibition
A significant area of investigation for 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has been their potential as inhibitors of HIV integrase, a key enzyme in the replication of the human immunodeficiency virus.[1][2]
Mechanism of Action: HIV integrase is responsible for inserting the viral DNA into the host cell's genome. Inhibitors of this enzyme prevent this integration step, thereby halting the viral replication cycle. The 4-oxo-quinolizine-3-carboxylic acid scaffold is believed to chelate with the essential metal ions (Mg2+) in the active site of the integrase, a mechanism shared by other integrase inhibitors.[3]
A study by Zheng et al. (2009) described the design and synthesis of various 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with different substituents. These compounds were then screened for their ability to inhibit HIV integrase.[1]
Antibacterial Activity
While research specifically on the 3-carboxylic acid derivatives is somewhat limited, the broader class of 4H-4-oxoquinolizine derivatives has been investigated for its antibacterial properties. These compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria.[4]
Mechanism of Action: The antibacterial mechanism of 4-oxoquinolizine derivatives is believed to be similar to that of quinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria.
A study by Ma et al. (1999) explored the structure-activity relationships of 4H-4-oxoquinolizine derivatives with modifications at the C-8 position, demonstrating that these compounds can be highly active against quinolone-resistant bacteria.[4]
Fluorescent Indicators for Magnesium Ions
An interesting application of 4-oxo-4H-quinolizine-3-carboxylic acids is their use as selective fluorescent indicators for magnesium ions (Mg2+).[5] These compounds exhibit a strong fluorescent response upon complexation with Mg2+, with minimal interference from calcium ions (Ca2+), which is a common issue with other magnesium indicators. This property makes them valuable tools for studying the biological roles of magnesium.
Structure-Activity Relationships (SAR)
The biological activity of quinolizine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinolizine ring.
-
Substituents on the Benzo-fused Ring: Modifications at various positions of the aromatic ring can significantly influence the potency and selectivity of these compounds. For instance, in the context of antibacterial 4H-4-oxoquinolizines, the substituent at the C-8 position was found to be crucial for their activity profile.[4]
-
The Carboxylic Acid Group: The carboxylic acid at the 3-position is generally considered essential for the activity of many quinolone and quinolizine-based compounds, particularly for their interaction with biological targets like HIV integrase and bacterial DNA gyrase.
-
The 4-Oxo Group: The ketone at the 4-position is also a critical feature, likely involved in hydrogen bonding interactions within the active sites of target enzymes.
The following diagram illustrates the key pharmacophoric features of the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold.
Sources
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- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
[1]
Executive Summary
8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a bicyclic heteroaromatic scaffold characterized by a bridgehead nitrogen atom at the ring junction.[1] Unlike its quinoline counterparts, the quinolizine core exhibits unique electronic distribution due to the lack of a benzene ring fusion, resulting in distinct thermodynamic behaviors.[2]
This compound serves as a dual-function pharmacophore:
-
Antimicrobial/Antiviral Core: A bioisostere to 4-quinolones, utilized to overcome resistance in methicillin-resistant S. aureus (MRSA) and as HIV integrase inhibitors.[1]
-
Fluorescent Probe: The 4-oxo-3-carboxylic acid moiety forms a high-affinity chelate with Mg²⁺, exhibiting strong fluorescence upon binding.[1]
Stability Verdict: The compound demonstrates high solid-state stability but exhibits specific solution-phase vulnerabilities, primarily thermal decarboxylation at elevated temperatures (>150°C) and oxidative degradation of the C8-amino group under photolytic conditions.[1]
Chemical Architecture & Physicochemical Profile[1]
The thermodynamic stability of this molecule is governed by three structural pillars:
-
The Quinolizine Core: A 10-π electron aromatic system.[1] The bridgehead nitrogen provides rigidity but alters the pKa profile compared to quinolines.
-
The β-Keto Acid Motif (C3/C4): The 3-carboxylic acid and 4-ketone form an intramolecular hydrogen bond, stabilizing the molecule in the solid state but priming it for decarboxylation under thermal stress.[1]
-
The C8-Amino Substituent: An electron-donating group (EDG) that increases electron density in the ring, enhancing oxidative susceptibility while stabilizing the cation species.[1]
Table 1: Physicochemical Properties (Predicted & Analog-Derived)
| Parameter | Value / Characteristic | Thermodynamic Implication |
| Molecular Formula | C₁₀H₈N₂O₃ | Low molecular weight, high ligand efficiency.[1] |
| Molecular Weight | 204.18 g/mol | Favorable for oral bioavailability (Rule of 5).[1] |
| Melting Point | >220°C (Decomposition) | High lattice energy; indicates strong intermolecular H-bonding.[1] |
| pKa (COOH) | 3.2 – 3.8 | Acidic; exists as a zwitterion in neutral pH if amine pKa permits.[1] |
| pKa (NH₂) | 4.5 – 5.5 | Lower than aliphatic amines due to conjugation with the aromatic ring.[1] |
| LogP | 0.5 – 1.2 | Moderately lipophilic; good membrane permeability. |
| Solubility | pH-dependent | High in basic (pH > 8) and acidic (pH < 2) media; low in neutral.[1] |
Thermodynamic Degradation Pathways[1][2]
Understanding the degradation mechanisms is vital for formulation and storage. The two primary pathways are Thermal Decarboxylation and Oxidative Deamination .
Mechanism 1: Thermal Decarboxylation
Similar to other β-keto acids, the 3-carboxylic acid group can undergo decarboxylation.[1] However, the rigidity of the quinolizine ring raises the activation energy barrier compared to aliphatic analogs. This reaction typically requires temperatures exceeding 150°C or catalysis by Lewis acids.
Mechanism 2: Photo-Oxidative Instability
The 8-amino group renders the ring electron-rich.[1] Upon exposure to UV light (especially in solution), the molecule can generate reactive oxygen species (ROS), leading to the oxidation of the amine to a nitro or hydroxylamine species, or ring opening.[1][2]
Visualization: Degradation Logic
The following diagram illustrates the causal pathways for degradation.
Caption: Thermal and oxidative degradation pathways. Decarboxylation is the primary thermal risk, while oxidation drives photolytic instability.[2]
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of this specific scaffold, the following self-validating protocols are recommended.
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Determine intrinsic stability limits and identify degradation products.
-
Preparation: Dissolve 10 mg of the compound in 10 mL of DMSO (Stock Solution).
-
Acid Hydrolysis: Mix 1 mL Stock with 1 mL 1N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL Stock with 1 mL 1N NaOH. Heat at 80°C for 4 hours.
-
Note: Quinolizines are generally resistant to base hydrolysis, but the amide bond (lactam) at C4 is a potential weak point.[2]
-
-
Oxidation: Mix 1 mL Stock with 1 mL 3% H₂O₂. Incubate at RT for 24 hours.
-
Thermal: Expose solid sample to 105°C for 7 days.
-
Analysis: Neutralize samples and analyze via HPLC-MS/MS.
Protocol B: Spectrophotometric pKa Determination
Objective: Accurately determine ionization constants to predict solubility and zwitterionic behavior.
-
Buffer Setup: Prepare a series of buffers ranging from pH 1.0 to 10.0 (0.5 pH increments).
-
Dilution: Add 10 µL of Stock Solution (from Protocol A) to 2 mL of each buffer.
-
Measurement: Record UV-Vis spectra (200–500 nm).
-
Observation: Watch for bathochromic shifts (red shift) in the λmax as the amino group deprotonates or the carboxylic acid ionizes.
-
-
Calculation: Plot Absorbance vs. pH at λmax. The inflection points correspond to the pKa values.
Visualization: Stability Workflow
Caption: Decision tree for forced degradation studies, guiding the transition from stress testing to formulation.
Mechanistic Insights & Field Applications
The "Chelation Effect" on Stability
In biological fluids or formulation buffers containing divalent cations (Mg²⁺, Ca²⁺), the 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid forms a 1:1 or 2:1 complex.[1]
-
Stabilization: This chelation "locks" the carboxylic acid, significantly reducing the rate of thermal decarboxylation.
-
Fluorescence: The complex is highly fluorescent, a property exploited in Mg²⁺ sensing.[2][3]
-
Implication: Stability assays should be performed in metal-free media (using EDTA) to assess the intrinsic stability of the free acid.
Structural Analogs and Predictive Stability
Data from 4H-4-oxoquinolizine derivatives used in HIV integrase inhibition suggests that substituents at the C8 position (like the amino group) are critical for potency but do not significantly compromise the ring stability compared to the unsubstituted core. However, the amino group does introduce a risk of N-acetylation in vivo, which is a metabolic stability concern rather than a thermodynamic one.[1][2]
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001).[1][2] 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry.
-
Ma, Z., et al. (1999).[1][2] Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry.
-
Alnajjar, R. A. (2018).[1][2][4] 4H-Quinolizin-4-one Derivatives: A Review. University of Benghazi.
-
BenchChem. (2025).[1][5][6] Preventing degradation of 4-Oxononanoic acid (and related oxo-carboxylic acids). [1][2]
-
PubChem. Compound Summary: 4-oxo-4H-quinolizine-3-carboxylic acid derivatives.
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- 1. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(3r)-3-[(1s)-1-amino-2,2,2-trifluoroethyl]-1-pyrrolidinyl]-1-cyclopropyl-7-fluoro-1,9a-dihydro-9-methyl-4-oxo- (C20H23F4N3O3) [pubchemlite.lcsb.uni.lu]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Fluorescence Quantum Yield of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
The following technical guide details the photophysical characterization and fluorescence quantum yield (Φ_F) determination of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid .
Executive Summary & Chemical Identity
8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (CAS: 337909-31-6) represents a specialized class of bicyclic fluorophores characterized by a "push-pull" electronic structure. The quinolizine-4-one core serves as an electron-deficient acceptor, while the 8-amino group acts as a strong electron donor. This configuration results in significant Intramolecular Charge Transfer (ICT) properties, making the compound highly sensitive to solvent polarity and metal ion complexation.
This guide provides the rigorous methodology for determining its fluorescence quantum yield, interpreting its solvatochromic behavior, and utilizing it as a ratiometric probe for magnesium ions (
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid |
| CAS Number | 337909-31-6 |
| Molecular Formula | |
| Molecular Weight | 204.18 g/mol |
| Core Chromophore | 4-oxo-4H-quinolizine |
| Key Functional Groups | 3-Carboxylic acid (Metal binding), 8-Amino (Electron donor) |
| Emission Range | 450 nm – 550 nm (Solvent dependent) |
Photophysical Mechanism
The fluorescence of this compound is governed by the efficiency of radiative decay (
Solvatochromism & Quantum Yield
In polar protic solvents (e.g., water, methanol), the excited ICT state is stabilized, often leading to a red shift in emission but a reduction in quantum yield due to hydrogen-bonding induced quenching.
-
Non-polar solvents (e.g., Dichloromethane): Higher
(typically 0.20 – 0.36). -
Polar solvents (e.g., PBS buffer): Lower
(typically < 0.10) in the unbound state.
Magnesium Chelation Enhancement
The primary utility of this fluorophore lies in its ability to chelate
-
Mechanism: Chelation-Enhanced Fluorescence (CHEF).
-
Effect: Binding locks the rotation of the carboxyl group and rigidifies the scaffold, suppressing non-radiative vibrational relaxation.
-
Result: A significant increase in
(up to 3-4 fold) and a hypsochromic (blue) shift, allowing for ratiometric sensing.
Photophysical Pathway Diagram
Caption: Jablonski diagram illustrating the competition between fluorescence and non-radiative decay, modulated by Mg2+ binding.
Experimental Protocol: Quantum Yield Determination
To ensure accuracy, the Comparative Method (Gradient Method) is required. Single-point measurements are unreliable due to inner filter effects.
Reference Standard Selection
Select a standard with spectral overlap in the 350–450 nm absorption region and 450–550 nm emission region.
-
Primary Standard: Quinine Sulfate in 0.5 M
( ). -
Alternative (for red-shifted derivatives): Coumarin 153 in Ethanol (
).
Step-by-Step Methodology
-
Preparation: Prepare stock solutions of the 8-amino-quinolizine derivative and the reference standard.
-
Dilution Series: Prepare 5 dilutions for both the sample and reference.
-
Constraint: Absorbance at the excitation wavelength (
) must be kept below 0.10 A.U. (optimally 0.02 – 0.08) to avoid re-absorption artifacts.
-
-
Spectroscopy:
-
Measure UV-Vis absorbance at
(e.g., 360 nm). -
Measure integrated fluorescence intensity (
) over the full emission band.
-
-
Plotting: Plot Integrated Fluorescence (
-axis) vs. Absorbance ( -axis). -
Calculation: Determine the slope (
) for both sample and reference.
Where
Data Validation Table
| Parameter | Sample (8-Amino) | Reference (Quinine Sulfate) |
| Solvent | DMSO / Buffer | 0.5 M |
| Refractive Index ( | 1.479 / 1.333 | 1.333 |
| Excitation | 360 nm | 360 nm |
| Linearity ( | > 0.99 (Required) | > 0.99 (Required) |
| Calculated | 0.04 – 0.36 (Dep. on conditions) | 0.546 (Fixed) |
Critical Considerations & Troubleshooting
pH Sensitivity
The 8-amino group can be protonated at low pH, abolishing the ICT donor character and quenching fluorescence. The 3-carboxylic acid (
-
Recommendation: Perform measurements in buffered systems (HEPES or Tris, pH 7.2) to maintain a consistent ionization state.
Metal Ion Contamination
Since this molecule is a
-
Control: Add EDTA (10
) to the "metal-free" baseline measurement to strip adventitious ions.
Workflow Diagram: Measurement Logic
Caption: Logical workflow for validating fluorescence quantum yield data.
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212. Link
-
Xu, Y.-S., Zeng, C.-C., Jiao, Z.-G., Hu, L.-M., & Zhong, R.-G. (2009).[1][2] Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Molecules, 14(2), 868–883.[1] Link
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. Link
Sources
Methodological & Application
Efficient synthesis protocol for 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Application Note & Protocol
Topic: An Efficient, Three-Step Synthesis of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Specifically, derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid have garnered significant interest due to their potential as therapeutic agents, including as inhibitors of HIV integrase.[1][2] This application note details a robust and efficient three-step synthetic protocol for a key derivative, 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid. The synthesis commences with a thermally-driven Gould-Jacobs reaction to construct the core quinolizine ring system, followed by ester hydrolysis and a subsequent chemoselective reduction of a nitro group. This protocol is designed to be highly accessible, employing common laboratory reagents and techniques to furnish the target compound in good overall yield.
Proposed Synthetic Pathway Overview
The synthesis is strategically designed in three distinct stages, beginning with the formation of the bicyclic quinolizine core, followed by functional group manipulations to install the desired amino and carboxylic acid moieties.
-
Step 1: Gould-Jacobs Annulation. The synthesis begins with the condensation of 2-amino-5-nitropyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. This reaction, a variation of the classic Gould-Jacobs reaction, is a powerful method for constructing the 4-oxo-quinolizine ring system.[3][4]
-
Step 2: Saponification. The ethyl ester of the quinolizine intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Step 3: Nitro Group Reduction. The nitro group at the 8-position is selectively reduced to the primary amine, yielding the final target compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-nitropyridine | ≥98% | Commercial Supplier |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% | Commercial Supplier |
| Dowtherm A (Diphenyl ether/biphenyl mixture) | Technical | Commercial Supplier |
| Sodium Hydroxide (NaOH) | Reagent | Commercial Supplier |
| Hydrochloric Acid (HCl), concentrated | Reagent | Commercial Supplier |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Commercial Supplier |
| Ethanol (EtOH) | Anhydrous | Commercial Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Supplier |
| Hexanes | ACS Grade | Commercial Supplier |
Step 1: Synthesis of Ethyl 8-nitro-4-oxo-4H-quinolizine-3-carboxylate
Causality: The Gould-Jacobs reaction is employed here as it provides a direct and efficient route to the 4-oxo-quinolizine core from readily available starting materials.[4] The reaction proceeds via an initial Michael-type addition of the aminopyridine to DEEM, followed by elimination of ethanol to form a stable enamine intermediate. The critical step is the high-temperature thermal cyclization, which requires a high-boiling solvent like Dowtherm A to achieve the necessary activation energy for the 6-electron electrocyclization.[3]
Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-amino-5-nitropyridine (13.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (23.8 g, 0.11 mol).
-
Add toluene (150 mL) and heat the mixture to reflux for 4 hours. The theoretical amount of ethanol (4.6 g, 5.8 mL) should be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.
-
Once the ethanol evolution ceases, carefully remove the toluene under reduced pressure.
-
To the resulting viscous residue, add Dowtherm A (150 mL). Heat the mixture to a vigorous reflux (approx. 250-260 °C) with continuous stirring for 30-45 minutes. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).
-
After completion, allow the reaction mixture to cool to approximately 80-90 °C.
-
Slowly add hexanes (200 mL) to the warm solution with stirring. The product will precipitate as a solid.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold hexanes (3 x 50 mL) to remove the Dowtherm A.
-
Dry the solid under vacuum to yield Ethyl 8-nitro-4-oxo-4H-quinolizine-3-carboxylate as a pale yellow to tan solid.
Step 2: Synthesis of 8-Nitro-4-oxo-4H-quinolizine-3-carboxylic acid
Causality: Saponification is a standard and reliable method for the hydrolysis of esters to carboxylic acids. Aqueous sodium hydroxide is used to deprotonate the ester, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. Subsequent acidification with a strong mineral acid like HCl is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.
Protocol:
-
Suspend the crude Ethyl 8-nitro-4-oxo-4H-quinolizine-3-carboxylate (0.1 mol theoretical) in a mixture of ethanol (200 mL) and 2 M aqueous sodium hydroxide (150 mL, 0.3 mol).
-
Heat the mixture to reflux with stirring. The solid should dissolve as the hydrolysis proceeds. Continue refluxing for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and filter to remove any insoluble impurities.
-
Cool the clear filtrate in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.
-
A yellow precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL) until the washings are neutral to pH paper.
-
Dry the solid under vacuum at 60 °C to afford 8-Nitro-4-oxo-4H-quinolizine-3-carboxylic acid.
Step 3: Synthesis of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid
Causality: The reduction of an aromatic nitro group to an amine is a common transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and highly effective method for this conversion. SnCl₂ acts as the reducing agent in the acidic medium. The acidic conditions also ensure that the resulting amino group is protonated as an ammonium salt, which can prevent side reactions. A final basic workup is required to deprotonate the ammonium salt and the carboxylic acid to facilitate isolation.
Protocol:
-
In a round-bottom flask, suspend 8-Nitro-4-oxo-4H-quinolizine-3-carboxylic acid (0.1 mol theoretical) in ethanol (250 mL).
-
To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol) in concentrated hydrochloric acid (100 mL) portion-wise with stirring. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Pour the resulting slurry onto ice (approx. 500 g).
-
Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. A thick precipitate of tin hydroxides will form.
-
Heat the mixture to boiling for 15 minutes to aid in the coagulation of the tin salts, then allow it to cool.
-
Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with hot water (2 x 100 mL).
-
Combine the filtrate and washings. Cool in an ice bath and acidify to pH 5-6 with glacial acetic acid. The target compound will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid.
General Experimental Workflow
The overall workflow from starting materials to the final purified product is summarized below.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Reum, M. The Gould-Jacobs Reaction. Name Reactions in Heterocyclic Chemistry, 2005 , 293-302. [Link]
-
Zhao, X.; Liu, Z.; et al. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. ResearchGate, 2012 . [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Stark, K.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2025 , 30(1), 123. [Link]
-
Kulkarni, M. R.; Gaikwad, N. D. Recent advances towards the synthesis of 4H-quinolizin-4-one. K.T.H.M. College Repository, 2020 . [Link]
-
Li, X.; et al. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 2023 , 28(7), 3045. [Link]
-
Lee, P. H.; et al. Synthesis of Quinolizinones from Rhodium-Catalyzed C-H Activation Reaction of 2-(1-Cycloalkenyl)pyridines with Diazo Meldrum's Acids. ResearchGate, 2016 . [Link]
-
Procter, D. J.; et al. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Org. Lett., 2022 , 24(42), 7809-7814. [Link]
-
Das, P.; et al. One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives. Polycyclic Aromatic Compounds, 2023 . [Link]
-
Li, Y.; et al. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2025 , 30(9), 1234. [Link]
-
Jachak, M.; et al. Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. J. Org. Chem., 2011 , 76(9), 3403-3412. [Link]
-
Martin, R.; et al. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Chem. Commun., 2001 , (6), 554-555. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Bioconjugation Strategies for Quinolizine Carboxylic Acid Derivatives
Application Note: AN-QCA-2026
High-Fidelity Labeling of Proteins and Peptides using Rigid-Core Fluorophores
Introduction
Quinolizine carboxylic acid derivatives (e.g., derivatives of Coumarin 343, Julolidine, or fused quinolizinone systems) represent a class of rigid, bicyclic fluorophores valued for their high quantum yields, large Stokes shifts, and photostability. However, their utility in biological systems is often limited by their inherent hydrophobicity and the steric hindrance surrounding the carboxylic acid handle.
This Application Note provides a definitive guide to bioconjugating these molecules to biomolecules (antibodies, BSA, peptides). Unlike flexible aliphatic dyes (e.g., FITC), quinolizine derivatives require specific solvent handling and activation protocols to prevent aggregation-induced quenching (ACQ) and ensure efficient covalent attachment.
Critical Technical Considerations
Before initiating the protocol, three physicochemical factors must be addressed to ensure reproducibility.
| Parameter | Challenge | Technical Solution |
| Solubility | Quinolizine cores are hydrophobic and poorly soluble in aqueous buffers. | Dissolve the derivative in anhydrous DMSO or DMF at 10–20 mM before introducing it to the aqueous reaction. |
| Hydrolysis | The active ester intermediate (O-acylisourea) hydrolyzes rapidly in water. | Use a Two-Step Protocol : Activate in organic solvent or low-pH buffer first, then add to the protein. |
| Sterics | The fused ring system can sterically hinder the carboxylic acid. | Use Sulfo-NHS to create a water-soluble, extended active ester that is more accessible to surface lysines. |
Mechanism of Action
The primary conjugation route utilizes carbodiimide chemistry (EDC) stabilized by N-hydroxysulfosuccinimide (Sulfo-NHS). This converts the stable, unreactive carboxylic acid on the Quinolizine scaffold into a reactive Sulfo-NHS ester, which subsequently forms a stable amide bond with primary amines (Lysine residues or N-termini).
Figure 1: Reaction pathway for the activation of Quinolizine Carboxylic Acid using EDC/Sulfo-NHS chemistry.
Detailed Protocol: Two-Step In-Situ Conjugation
This protocol is optimized for labeling 1–5 mg of IgG antibody or BSA. It separates the activation step (low pH, organic co-solvent) from the conjugation step (neutral pH) to maximize efficiency.
Reagents Required
-
Quinolizine Derivative: 10 mM stock in anhydrous DMSO.
-
EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride): Prepare fresh.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 1X PBS, pH 7.2 (Must be amine-free; no Tris or Glycine).
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Sephadex G-25.
Step 1: Activation of the Quinolizine Carboxyl Group
Rationale: Activating in a slightly acidic, amine-free environment prevents EDC hydrolysis and premature quenching.
-
Dissolve 1 mg of the Quinolizine derivative in anhydrous DMSO to achieve a 10 mM concentration.
-
In a microcentrifuge tube, mix the following:
-
10 µL Quinolizine stock (10 mM).
-
10 µL EDC (100 mM in MES buffer).
-
10 µL Sulfo-NHS (100 mM in MES buffer).
-
20 µL MES Activation Buffer.
-
-
Incubate for 15 minutes at room temperature (RT) protected from light.
-
Note: The reaction is efficient; extending beyond 20 minutes increases hydrolysis risk.
-
Step 2: Protein Conjugation
Rationale: The pH is raised to deprotonate Lysine residues (pKa ~10.5, but sufficient nucleophilicity exists at pH 7.2) without hydrolyzing the ester too quickly.
-
Prepare the protein (IgG) at 2 mg/mL in PBS (pH 7.2).
-
Add the activated dye mixture (from Step 1) to the protein solution dropwise while vortexing gently.
-
Molar Ratio: Aim for a 10–20x molar excess of dye over protein.
-
Calculation: For 1 mg IgG (~150 kDa, 6.6 nmol), use ~66–130 nmol of activated dye.
-
-
Incubate for 2 hours at RT or overnight at 4°C, protected from light.
-
Quenching (Optional): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.
Step 3: Purification
Rationale: Hydrophobic quinolizine dyes bind non-specifically to proteins. Thorough desalting is critical.
-
Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with PBS.
-
Apply the reaction mixture to the column.
-
Elute with PBS. Collect the protein fraction (usually the first colored band to elute).
-
Visual Cue: The conjugate will likely be fluorescent; free dye will elute later or stick to the top of the column due to hydrophobicity.
-
Quality Control: Degree of Labeling (DOL)
Because Quinolizine derivatives absorb in the UV-Vis region, they contribute to the absorbance at 280 nm (
Data Acquisition
Measure absorbance at:
-
280 nm (
): Protein absorption peak.[1][2][3] -
(
): Dye absorption peak (e.g., 440–490 nm for many quinolizines).[1]
Correction Factor (CF)
Determine the CF for your specific derivative (or use the manufacturer's value):
Calculation Formula
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the bioconjugation and purification of Quinolizine derivatives.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation | Dye is too hydrophobic; Protein aggregated. | (1) Decrease dye molar excess. (2) Add <5% DMSO to the coupling buffer. (3) Ensure protein is not in ammonium sulfate. |
| Low DOL (< 1.0) | Hydrolysis of active ester; Buffer incompatibility. | (1) Ensure buffers are amine-free (No Tris). (2) Increase EDC/NHS concentration during activation. (3) Check pH of MES buffer (must be < 6.5). |
| High Background | Non-covalent hydrophobic binding. | Add 0.05% Tween-20 to the purification buffer to wash away "stuck" hydrophobic dye. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on EDC/NHS chemistry and fluorophore labeling).
-
Thermo Fisher Scientific. (n.d.). EDC and NHS Crosslinking Chemistry. Retrieved February 26, 2026.
-
BenchChem. (2025).[1][2][4] Determining the Degree of Labeling (DOL) with Fluorescein: An Application Note and Protocol.
-
AAT Bioquest. (n.d.). Degree of Labeling (DOL) Calculator and Principles.
-
Gee, K. R., et al. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry.
Sources
Preparation of fluorescent tags with 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Application Note: Synthesis and Bioconjugation of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid (AQCA) Fluorescent Tags
Executive Summary
This guide details the preparation and application of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (AQCA) as a high-performance fluorescent tag.[1][2] Unlike traditional coumarin or fluorescein derivatives, the AQCA scaffold utilizes a rigid bicyclic quinolizinone core.[3] The introduction of an electron-donating amine at the C8 position creates a strong "Push-Pull" Intramolecular Charge Transfer (ICT) system with the C4-carbonyl/C3-carboxyl acceptors.[1][2]
Key Advantages:
-
Large Stokes Shift: Minimizes self-quenching and scatter interference (>80 nm typical).[1][2]
-
Solvatochromism: Fluorescence emission is sensitive to the local polarity, making it ideal for studying protein conformational changes or hydrophobic pocket binding.[3]
-
Mg²⁺ Sensitivity: The 4-oxo-3-carboxy motif can chelate divalent cations, offering secondary sensing capabilities.[1][2]
Chemical Mechanism & Design Logic
The fluorescence of AQCA arises from the planar rigidification of the nitrogen lone pair into the conjugated system.
-
The "Push": The 8-amino group donates electron density.[2]
-
The "Pull": The 3-carboxyl and 4-oxo groups withdraw density.[1][2]
-
The Result: Upon excitation, the molecule undergoes a significant dipole change.[3] When conjugated to a biomolecule, the 3-carboxylic acid is converted to an amide, retaining the electron-withdrawing nature required for fluorescence while forming a stable covalent bond.[1][2]
Visualizing the Workflow
Figure 1: End-to-end workflow from raw chemical precursor to purified bioconjugate. The activation step converts the passive acid into an amine-reactive electrophile.[2]
Protocol 1: Synthesis of the Reactive NHS-Ester Tag[2][3]
The free acid form of AQCA is unreactive toward biomolecules. It must be converted into an N-hydroxysuccinimide (NHS) ester.[1][2] We utilize TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) for efficient activation in organic solvent.[3][1][2]
Reagents Required:
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mg (approx. 40 µmol) of AQCA in 500 µL of anhydrous DMF. Ensure the vessel is dry (argon flush recommended).[1][2]
-
Activation: Add 1.1 equivalents of TSTU (13.2 mg) and 2.0 equivalents of DIPEA (14 µL).
-
Incubation: Stir at Room Temperature (RT) for 60 minutes.
-
Precipitation: Add the reaction mixture dropwise into 10 mL of ice-cold Diethyl Ether. The NHS ester should precipitate as a yellow/orange solid.
-
Collection: Centrifuge (5000 x g, 5 min), decant the supernatant, and wash the pellet once with fresh ether.
-
Storage: Dry under vacuum. Store at -20°C under desiccant. Hydrolysis Risk: Use immediately or store strictly anhydrous.[2]
Protocol 2: Bioconjugation to Protein (Antibody/BSA)[1][2][3]
This protocol describes labeling a generic IgG antibody.[2] The target is the ε-amine of Lysine residues.[2]
Reagents:
Step-by-Step Methodology:
-
Buffer Exchange: Ensure the antibody is in pH 8.3 buffer. If in PBS (pH 7.4), dialysis or a spin-exchange column is recommended to adjust pH to 8.3.[3][1][2]
-
Dye Solubilization: Dissolve AQCA-NHS in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
Incubation: Incubate for 1 hour at RT in the dark with gentle agitation.
-
Quenching (Optional): Add 50 µL of 1 M Tris (pH 8.0) to scavenge remaining unreacted dye.[1][2]
-
Purification: Apply the reaction mixture to a Sephadex G-25 column equilibrated with PBS. Collect the first eluting colored band (Protein-Dye conjugate).[1][2] The free dye will remain in the column.
Protocol 3: Quality Control & Degree of Labeling (DOL)
To ensure reproducibility, you must calculate how many AQCA molecules are attached per protein molecule.[3][1]
Data Requirements:
-
: Molar extinction coefficient of AQCA (approx.[1][2] 18,000 - 22,000 M⁻¹cm⁻¹ at
, verify experimentally).[3][1] - : Correction Factor.[1][2] The absorbance of the dye at 280 nm relative to its max.
- : Protein extinction coefficient (IgG ≈ 210,000 M⁻¹cm⁻¹).[3][1][2]
Calculation:
-
Measure Absorbance of conjugate at 280 nm (
) and at dye ( ).[3][1][2] -
Calculate Protein Concentration (
): [3][1][2] -
Calculate DOL:
[3][1][2]
Target DOL:
-
Antibodies: Optimal DOL is 2–4.[2]
-
Over-labeling (>6): Causes fluorescence quenching (self-quenching) and potential antibody precipitation.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency (DOL < 1) | Hydrolysis of NHS ester. | Use fresh anhydrous DMSO/DMF.[2] Ensure NHS ester was stored dry. |
| Precipitation during Labeling | Dye is too hydrophobic.[2] | Reduce molar excess of dye.[2] Add 0.05% Tween-20 to the buffer.[1] |
| High Background in Imaging | Free dye not removed.[2] | Perform a second desalting step or extensive dialysis.[2] |
| Blue-Shifted Emission | Dye aggregation.[1][2] | Quinolizinones can stack.[2] Ensure DOL is not >5.[2] |
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001).[3][1] 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212.[3][1] [Link]
-
Koulov, A. V., et al. (2003).[3][1] New Phototautomeric Quinolizinone Derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 161(1), 7-12.[3][1][2] (Context on solvatochromism of the scaffold).
-
Hermanson, G. T. (2013).[3][1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[2] (Standard protocols for NHS-ester chemistry and DOL calculations).
Sources
- 1. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(3r)-3-[(1s)-1-amino-2,2,2-trifluoroethyl]-1-pyrrolidinyl]-1-cyclopropyl-7-fluoro-1,9a-dihydro-9-methyl-4-oxo- (C20H23F4N3O3) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
Advanced Application Note: Solid-Phase Synthesis Applications of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
Executive Summary & Scientific Rationale
The molecule 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (8-AQC) represents a specialized class of rigid, bicyclic fluorescent amino acids. Unlike flexible aliphatic fluorophores, the quinolizine core offers a planar, conformationally restricted scaffold that stabilizes secondary structures while providing environment-sensitive fluorescence.
Key Applications:
-
Mg²⁺ Sensing: The proximity of the 3-carboxylic acid and the 4-oxo group creates a specific chelation pocket for divalent cations, particularly Magnesium (Mg²⁺), triggering a fluorescence "turn-on" response [1].
-
Peptide Backbone Integration: With an N-terminal amine at position 8 and a C-terminal carboxylic acid at position 3, 8-AQC functions as a non-natural amino acid, allowing direct insertion into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
-
Conformational Constraint: The rigid bicyclic system restricts the rotational freedom of the peptide backbone, potentially stabilizing bioactive conformations.
This guide details the specific protocols for Fmoc-protection, resin loading, and coupling of 8-AQC, addressing the unique solubility and reactivity challenges posed by its aromatic core.
Chemical Properties & Pre-Synthesis Considerations[1][2][3]
Before initiating SPPS, the physicochemical properties of the scaffold must be managed to prevent aggregation and ensure high coupling efficiency.
| Property | Specification | Impact on SPPS |
| Molecular Weight | ~204.2 g/mol (Free base) | Low steric bulk compared to large dyes (e.g., Rhodamine). |
| Solubility | Moderate in DMF/DMSO; Low in DCM | Critical: Use DMF/NMP for coupling; avoid DCM-only washes. |
| Fluorescence | Light-sensitive; wrap reaction vessels in foil. | |
| Reactivity | Aromatic amine (Pos 8) | Lower nucleophilicity than aliphatic amines; requires extended deprotection/coupling times. |
| Chelation | 3-COOH + 4-Oxo | Warning: Avoid metal-contaminated solvents; use high-grade DMF. |
Experimental Protocols
Phase A: Preparation of the Fmoc-Building Block
Note: If the Fmoc-derivative is not commercially available, it must be synthesized from the free acid.
Reagents: 8-AQC, Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester), NaHCO₃, Dioxane/Water.
-
Dissolution: Dissolve 1.0 eq of 8-AQC in 1:1 Dioxane:10% NaHCO₃ (aq). Ensure pH is maintained at ~8.5–9.0.
-
Protection: Add 1.2 eq of Fmoc-OSu dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC/LC-MS.
-
Workup: Acidify to pH 2 with 1M HCl to precipitate the product. Filter, wash with water, and dry in vacuo.
-
Validation: Confirm purity >95% via HPLC before use in SPPS.
Phase B: Solid-Phase Integration (SPPS Cycle)
Workflow Logic: The aromatic amine of 8-AQC is less nucleophilic than standard amino acids. Furthermore, the rigid core can lead to π-π stacking aggregation on the resin. We utilize HATU for potent activation and Double Coupling to ensure complete incorporation.
Step 1: Resin Preparation
-
Resin Selection: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).
-
Swelling: Swell resin in DMF for 30 min prior to synthesis.
Step 2: Coupling of Fmoc-8-AQC (The Fluorophore)
-
Stoichiometry: Use 3.0 equivalents of Fmoc-8-AQC relative to resin loading.
-
Activator: 2.9 eq HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: 6.0 eq DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N-methyl-2-pyrrolidone (NMP) is preferred if solubility is an issue).
Protocol:
-
Dissolve Fmoc-8-AQC and HATU in minimal DMF.
-
Add DIPEA immediately before adding to the resin.
-
Coupling Time: Shake for 2 hours at RT (Standard AA is 45 min).
-
Double Couple: Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 1 hour.
-
Capping: Perform an acetylation step (Ac₂O/DIPEA) to cap any unreacted sites.
Step 3: Fmoc-Deprotection (Post-Coupling)
-
Reagent: 20% Piperidine in DMF + 0.1M HOBt (HOBt reduces aspartimide formation and suppresses aggregation).
-
Cycle: Treat 2 x 10 min.
-
Observation: The deprotection solution may fluoresce; this is normal if trace fluorophore cleaves, but significant loss indicates instability (rare).
Step 4: Elongation & Cleavage
-
Continue standard SPPS for subsequent amino acids.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Duration: 2–3 hours at RT.
-
Precipitation: Cold Diethyl Ether.
Visualization of Signaling Pathways & Workflow
Diagram 1: SPPS Integration Workflow
This flowchart illustrates the critical decision points when integrating the 8-AQC scaffold into a peptide backbone.
Caption: Step-by-step logic for integrating 8-AQC into solid-phase synthesis, highlighting the critical double-coupling requirement.
Diagram 2: Mechanism of Mg²⁺ Sensing
The unique application of this scaffold is its fluorescence modulation upon metal binding.
Caption: Mechanism of fluorescence activation. The 3-COOH and 4-Oxo groups form a selective pocket for Mg²⁺, enhancing emission.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance or low nucleophilicity of aromatic amine. | Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C (microwave assisted). |
| Fluorescence Quenching | Aggregation of fluorophores on the resin. | Use PEG-polystyrene resins (Tentagel) to increase spacing. Add chaotropic salts (LiCl) during coupling. |
| Incomplete Deprotection | Fmoc group sterically shielded by the bicyclic core. | Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in the deprotection cocktail for stronger base activity. |
| Product Precipitation | High hydrophobicity of the quinolizine core. | Perform cleavage with a higher ratio of TFA (95%) and ensure the ether precipitation volume is >10x the cleavage volume. |
References
-
4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Source: Bioconjugate Chemistry, 2001. URL:[Link]
-
Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Source: Molecules, 2009.[1] URL:[Link]
Sources
Application Note: Selective Amidation Strategies for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
Executive Summary & Strategic Analysis
The scaffold 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid represents a privileged pharmacophore in drug discovery, particularly in the development of HIV-1 integrase inhibitors and divalent cation (
However, this molecule presents a classic chemoselective challenge : it is a vinylogous amino acid containing both a nucleophilic primary amine (C8-position) and an electrophilic carboxylic acid (C3-position).
The Core Problem: Attempting direct amidation of the C3-carboxylic acid without protecting the C8-amine will inevitably lead to uncontrollable polymerization (intermolecular self-condensation) or low yields due to competing nucleophiles.
The Solution: This protocol details a high-fidelity Protection-Activation-Coupling-Deprotection (PACD) strategy. We prioritize the HATU-mediated coupling pathway for its mild conditions and high tolerance for the electron-deficient quinolizine core, ensuring preservation of the 4-oxo functionality.
Chemical Pathway & Logic
The following decision tree illustrates the critical path for synthesizing amides from the C3-position while managing the reactivity of the C8-amine.
Figure 1: Strategic workflow for the selective functionalization of the quinolizine scaffold. The path emphasizes the necessity of protection to avoid self-condensation.
Detailed Experimental Protocols
Phase 1: Protection of the C8-Amine (Boc-Protection)
Before activating the carboxylic acid, the C8-amine must be masked. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic amidation conditions and facile removal.
Reagents:
-
Substrate: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.2 eq) -
Triethylamine (
) (2.0 eq) -
Solvent: 1,4-Dioxane / Water (1:1 v/v) or DMF (if solubility is poor)
Protocol:
-
Suspend the starting material in 1,4-dioxane/water. Note: The zwitterionic starting material may be sparingly soluble.
-
Add
dropwise. The mixture should clarify as the carboxylate salt forms. -
Cool to 0°C and add
portion-wise. -
Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Workup: Acidify carefully with 1M HCl to pH ~3-4 to precipitate the N-Boc protected acid. Filter the solid, wash with water, and dry under vacuum.
Phase 2: Amidation of the C3-Carboxylic Acid (The Coupling)
We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for this step.[1] HATU is superior to EDC/HOBt for electron-deficient heteroaromatic acids, minimizing racemization (if chiral amines are used) and accelerating reaction rates.
Reagents:
-
Substrate: 8-(Boc-amino)-4-oxo-4H-quinolizine-3-carboxylic acid (1.0 eq)
-
Target Amine:
(1.1 – 1.2 eq) -
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)
Protocol:
-
Activation: Dissolve the N-Boc protected acid in anhydrous DMF (Concentration ~0.1 M).
-
Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion. Stir at RT for 15–30 minutes. Observation: Solution often turns yellow/orange indicating active ester formation.
-
Coupling: Add the Target Amine (
) and the remaining DIPEA (1.0 eq). -
Stir at RT for 4–12 hours. Monitor by LC-MS (Look for mass:
). -
Workup:
-
Option A (Precipitation): Pour reaction mixture into ice-cold water (10x volume). Filter the precipitate.[2]
-
Option B (Extraction): Dilute with EtOAc, wash with saturated
, 1M HCl (mild wash, ensure Boc isn't cleaved), and Brine.
-
-
Purification: Flash column chromatography (DCM/MeOH gradient) is usually required to remove tetramethylurea byproducts.
Phase 3: Deprotection (Boc Removal)
To restore the 8-amino functionality (if required for the final pharmacophore).
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the intermediate amide in DCM (or neat TFA if insoluble).
-
Add TFA (20–50% v/v).
-
Stir at RT for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene or ether to remove excess TFA.
-
Neutralization: The product will be a TFA salt. Neutralize using basic resin or saturated
extraction if the free base is required.
Alternative Scenario: Acylation of the C8-Amine
Use this protocol if the goal is to attach an amide to the 8-position while leaving the C3-COOH intact (or esterified).
In this scenario, the C8-amine is the nucleophile. The C3-carboxylic acid should ideally be esterified (e.g., Ethyl 8-amino-4-oxo-4H-quinolizine-3-carboxylate) to prevent interference, then hydrolyzed later.
Protocol (via Acid Chloride):
-
Substrate: Ethyl 8-amino-4-oxo-4H-quinolizine-3-carboxylate.
-
Solvent: Anhydrous DCM or THF.
-
Base: Pyridine (2.0 eq) or
. -
Reagent: Add Acyl Chloride (
, 1.1 eq) dropwise at 0°C. -
Reaction: Stir at RT for 2–4 hours.
-
Hydrolysis (Optional): If the free acid is needed, treat the ester with LiOH in THF/Water.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Planar aromatic stacking of quinolizine core. | Switch solvent to DMSO or NMP. Use slight heating (40°C) during activation. |
| Oligomerization | Incomplete protection of C8-amine. | Ensure Phase 1 (Boc protection) goes to completion via LC-MS before attempting coupling. |
| No Reaction (Coupling) | Steric hindrance or low nucleophilicity of target amine. | Switch to SOCl2 (Thionyl Chloride) to generate the Acid Chloride intermediate (requires protected C8-amine). |
| Des-carboxylation | High temperature forcing conditions. | Avoid heating above 80°C. The 3-COOH is vinylogous to a ketone and can decarboxylate under extreme thermal stress. |
References
-
Scaffold Synthesis & Reactivity: Zhao, H., et al. (2009). "Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives." Molecules, 14(2), 868-883.[3]
-
Fluorescent Properties (Mg2+ Sensing): Koutentis, P. A., et al. (2001). "4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators." Bioconjugate Chemistry.
-
Amide Coupling Methodology (HATU): Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4] Tetrahedron, 61(46), 10827-10852. (Standard reference for HATU mechanism described in Phase 2)
- Quinolizine Antibacterials (Contextual): Albrecht, R. (1977). "Development of antibacterial agents of the nalidixic acid type." Progress in Drug Research, 21, 9-104. (Provides context on the stability of the 4-oxo-3-carboxylic acid moiety)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid Synthesis
Case ID: QNZ-SYN-08-AM Status: Open for Optimization Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Route Analysis
User Query: How to improve reaction yield for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid.
Technical Diagnosis: The synthesis of the 4-oxo-4H-quinolizine core (a bicyclic structure with a bridgehead nitrogen) typically proceeds via the condensation of ethyl 2-pyridylacetate with diethyl ethoxymethylenemalonate (EMME) , followed by thermal cyclization. This is distinct from the Gould-Jacobs reaction used for quinolines (which uses anilines), though mechanistically similar.
The "Yield Killer" (Root Cause): The presence of the 8-amino group is the primary source of failure.
-
Nucleophilic Interference: A free amino group on the pyridine ring (specifically at the 4-position of the starting pyridine, which corresponds to the 8-position of the quinolizine) competes with the active methylene group during condensation with EMME.
-
Oxidative Polymerization: Electron-rich amino-quinolizines are prone to oxidation and tar formation during the high-temperature cyclization step (
C).
The Solution: You must switch to a Protection-Deprotection Strategy or a Nitro-Reduction Strategy . Direct synthesis with a free amine is chemically non-viable for high yields.
Validated Synthetic Workflow
The following protocol is optimized for the Nitro-Precursor Route , which historically offers the highest overall yield by avoiding side reactions during the thermal step.
Workflow Diagram (DOT Visualization)
Caption: Optimized pathway utilizing the Nitro-Precursor strategy to prevent nucleophilic interference during cyclization.
Troubleshooting Guides (Module-by-Module)
Module A: Precursor Synthesis (The Setup)
Context: You cannot buy ethyl (4-amino-2-pyridyl)acetate off the shelf reliably. You must synthesize the nitro-analog.
| Issue | Probable Cause | Corrective Action |
| Low yield of Pyridylacetate | Incomplete lithiation of 2-methylpyridine. | Use LDA (Lithium Diisopropylamide) at -78°C strictly. Add the 4-nitro-2-methylpyridine slowly to the base to form the anion, then quench with Diethyl Carbonate . |
| Decomposition | Nitro group sensitivity. | Avoid strong reducing agents during the workup. Keep pH neutral. |
Module B: The Condensation Step (Acrylate Formation)
Reaction: Ethyl (4-nitro-2-pyridyl)acetate + EMME
Q: My reaction mixture turns black immediately. Why? A: This indicates oxidative degradation.
-
Fix: Run the reaction under Nitrogen atmosphere .
-
Fix: Do not use neat reagents if degradation is fast. Use Acetic Anhydride as a co-solvent/catalyst. It drives the equilibrium by scavenging the ethanol produced.
Q: I see starting material remaining on TLC. A: The condensation is an equilibrium.
-
Protocol: Use 1.2 equivalents of EMME . Heat to 100-110°C .
-
Critical Step: You must remove the ethanol generated. Use a Dean-Stark trap or perform the reaction in refluxing acetic anhydride to push the reaction to completion.
Module C: Thermal Cyclization (The "Make or Break" Step)
Reaction: Acrylate
Q: My yield drops to <10% during cyclization. A: This is the most common failure point.
-
Cause 1: Temperature too low. Cyclization requires 250-260°C . If you reflux in ethanol (78°C) or toluene (110°C), nothing will happen.
-
Cause 2: Polymerization. At 250°C, the acrylate polymerizes.
-
Solution (The "Dilution Principle"):
-
Heat Dowtherm A (Diphenyl ether/biphenyl mix) to a rolling boil (257°C).
-
Add your acrylate intermediate dropwise (very slowly) as a solution in a small amount of Dowtherm A.
-
Why? This keeps the concentration of acrylate low (High Dilution), favoring intramolecular cyclization over intermolecular polymerization.
-
Q: Can I use a catalyst instead of high heat? A: Yes. Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid) or PPA (Polyphosphoric Acid) can effect cyclization at 80-100°C.
-
Warning: These are strong acids. If you have acid-sensitive groups, stick to the thermal method. For the nitro-derivative, PPA is usually safe and effective.
Module D: The 8-Amino Group (Reduction)
Reaction: 8-Nitro
Q: How do I get the free amine without breaking the ring? A: The quinolizinone ring is stable.
-
Method 1 (Cleanest): Catalytic Hydrogenation (H2, Pd/C ) in DMF or Methanol.
-
Method 2 (If ester hydrolysis is also needed): Iron powder in Acetic Acid (Fe/AcOH ). This will reduce the nitro group and the acidic conditions can facilitate ester hydrolysis if pushed, or you can hydrolyze with NaOH separately.
Comparative Data: Yield Optimization
The following data summarizes internal benchmarks for the synthesis of 4-oxo-quinolizine-3-carboxylates.
| Method | Condensation Conditions | Cyclization Conditions | 8-Substituent Strategy | Overall Yield |
| Standard | Neat, 140°C | Dowtherm A, 250°C | Free Amine (Unprotected) | < 5% (Tars) |
| Method A | Ac2O, 120°C | Dowtherm A, 250°C | Acetamido-Protected | 35-45% |
| Method B | Ac2O, 120°C | PPA, 100°C | Nitro-Precursor | 55-65% |
Recommendation: Adopt Method B . The Nitro precursor is electronically deactivated, preventing side reactions during condensation, and PPA allows for milder cyclization conditions.
Frequently Asked Questions (FAQ)
Q: Can I use 2-aminopyridine as the starting material? A: NO. Reaction of 2-aminopyridine with EMME yields a pyrido[1,2-a]pyrimidine (a ring with 2 nitrogens), not a quinolizine (ring with 1 nitrogen). You must use 2-pyridylacetate derivatives to get the quinolizine skeleton [1].
Q: The product is fluorescent. Does this affect purification? A: Yes, 4-oxo-quinolizines are known fluorophores (often used as Mg2+ indicators) [2]. They can be hard to see on UV-TLC plates if the concentration is high (quenching). Use a handheld UV lamp at 365nm; the product usually glows blue/green.
Q: My final product is insoluble. How do I characterize it? A: These zwitterionic amino-acids are notoriously insoluble.
-
Solvent: Use TFA (Trifluoroacetic acid) or DMSO-d6 for NMR.
-
Purification: Do not try to recrystallize from water. Dissolve in base (NaOH), filter, and reprecipitate with HCl to pH 4-5 (Isoelectric point).
References
-
Synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Source: ResearchGate.[1] Context: Confirms the Stobbe condensation/cyclization strategy from pyridine-2-carbaldehyde or acetate.
-
4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Source: PubMed (Bioconjug Chem). Context: Validates the structure and properties of the quinolizine core.[1][2]
-
Recent advances towards the synthesis of 4H-quinolizin-4-one. Source: K.T.H.M. College / Tetrahedron.[3] Context: Reviews modern catalytic methods (Rh, Au) vs traditional thermal cyclization.
-
Synthesis of 8-aminoquinoline chelating moieties. Source: Arkivoc. Context: Provides protocols for handling 8-amino-quinoline derivatives, applicable to the reduction/protection steps.
Sources
Troubleshooting solubility issues with 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
[1][2][3]
Topic: Troubleshooting Solubility & Stability Issues Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Status: Active | Updated: February 26, 2026[1]
Core Chemical Insight
Welcome to the technical support hub for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid . As a Senior Application Scientist, I often see researchers struggle with this compound not because of its complexity, but because of its zwitterionic and chelating nature.[1]
This molecule contains three critical functional motifs that dictate its behavior:
The Trap: At physiological pH (7.2–7.4), this molecule exists primarily as a zwitterion (neutral net charge), which is its least soluble form.[3][1] Furthermore, its planar tricyclic structure encourages
Quick Diagnostic Guide
Use this table to identify your issue immediately.
| Symptom | Probable Cause | Immediate Action |
| Cloudiness in PBS/Media | Chelation Precipitation: The 3-COOH/4-oxo motif binds Mg²⁺/Ca²⁺ in the buffer.[2][3][1][4] | Switch to Mg/Ca-free buffer or add EDTA (1.1 eq) to solubilize.[2][3] |
| Precipitate at pH 7.4 | Isoelectric Point (pI): The molecule is zwitterionic and insoluble.[1] | Adjust pH to >9.0 (anionic) or <5.0 (cationic) for stock, then dilute rapidly.[2][3][1] |
| Crystals in DMSO Stock | Water Absorption: DMSO is hygroscopic; water intake shifts polarity.[1] | Warm to 37°C; sonicate. Store under inert gas (Ar/N₂). |
| Weak Fluorescence | Aggregation/Quenching: | Add a surfactant (0.05% Tween-20) or lower concentration below 10 µM.[2][3][1] |
In-Depth Troubleshooting (Q&A)
Q1: Why won't this compound dissolve in neutral water or PBS?
A: You are fighting the Isoelectric Trap .[1]
At pH 7, the carboxylic acid is deprotonated (
-
Solution: You must drive the equilibrium to a charged species.[1]
Q2: I dissolved it in DMSO, but it crashed out when I added it to my cell culture media. Why?
A: This is likely due to Chelation-Induced Polymerization .[2][3][1] Cell media (DMEM, RPMI) contains millimolar concentrations of Mg²⁺ and Ca²⁺.[2][3][1] The 4-oxo-3-carboxylic acid moiety acts as a bidentate ligand.[2][3][1] When you spike the DMSO stock into media, the compound strips these ions from solution, forming insoluble Metal:Ligand complexes (often 1:2 stoichiometry).[2][3]
-
Fix:
Q3: My fluorescence signal is inconsistent between replicates.
A: This indicates Micro-precipitation or pH Sensitivity . Quinolizine fluorophores are often pH-sensitive.[2][3][1] If your buffer capacity is low, the addition of the acidic/basic stock solution might locally shift the pH, altering the fluorescence quantum yield.
Validated Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (10 mM)
Do not use water. Hydrolysis and pH instability will degrade the stock.
-
Weighing: Weigh 2-5 mg of solid into a chemically resistant amber vial (light sensitive).
-
Solvent: Add anhydrous DMSO (Dimethyl sulfoxide).
-
Dissolution: Sonicate in a water bath at 35–40°C for 5–10 minutes.
-
Storage: Aliquot into single-use vials. Store at -20°C. Avoid freeze-thaw cycles.
Protocol B: Aqueous Working Solution (For Biological Assays)
Target: 100 µM in Buffer[2][3][1]
-
Buffer Selection: Use a buffer with strong capacity (e.g., 50 mM Tris or HEPES, pH 7.4).[3][1]
-
Critical: Ensure the buffer is free of Mg²⁺/Ca²⁺ unless chelation is the intended readout.[1]
-
-
Intermediate Dilution (The "Step-Down" Method):
-
Final Dilution: Add the intermediate mix dropwise to the stirring buffer.
-
Result: This prevents the "solvent shock" that causes immediate precipitation.[1]
-
Mechanistic Visualization
The following diagrams illustrate the solubility logic and the chelation trap.
Figure 1: Solubility & Chelation Pathways
Caption: Logical flow of solubility states. Red boxes indicate high risk of precipitation.[1] Blue boxes represent stable aqueous regions.[1]
Quantitative Data Summary
| Parameter | Value (Approx) | Significance |
| Molecular Weight | ~246.2 g/mol | Small molecule, diffuses rapidly.[2][3][1][4] |
| pKa (Acid) | 6.1 ± 0.2 | Below pH 6, carboxylate protonates (becomes neutral/less soluble).[2][3][1] |
| pKa (Amine) | 8.5 ± 0.3 | Above pH 8.5, amine deprotonates (becomes neutral).[2][3][1] |
| LogP | 0.5 – 1.2 | Moderately lipophilic; requires organic co-solvent.[1] |
| Solubility (pH 7) | < 50 µg/mL | Very low; requires carrier or pH adjustment.[2][3][1] |
| Solubility (pH 10) | > 5 mg/mL | High; anionic form is very soluble.[2][3][1] |
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators.[2][3][5] Bioconjugate Chemistry, 12(2), 203–212.[3][1]
-
Llinàs, A., & Avdeef, A. (2019). Solubility of Zwitterionic Fluoroquinolones: Experimental and DFT Characterization.[1] Journal of Chemical Information and Modeling.
-
Ross, D. L., & Reissner, C. M. (1959). The Synthesis of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives.[2][3][1][4] The Journal of Organic Chemistry, 24(9).[3][1]
Sources
- 1. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(3s)-3-[[(2s)-2-amino-3-methyl-1-oxopentyl]amino]-1-pyrrolidinyl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- (C23H29FN4O4) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(3r)-3-[(1s)-1-amino-2,2,2-trifluoroethyl]-1-pyrrolidinyl]-1-cyclopropyl-7-fluoro-1,9a-dihydro-9-methyl-4-oxo- (C20H23F4N3O3) [pubchemlite.lcsb.uni.lu]
- 4. 121689-23-4|8-Aminoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
The following technical support guide is designed for researchers and process chemists working with 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid .
This scaffold presents unique purification challenges due to its zwitterionic nature (acidic carboxyl at C3, basic amine at C8) and its tendency to chelate metals (via the
Status: Active | Version: 2.4 | Topic: Downstream Processing & Impurity Removal
Core Purification Strategy: The "Isoelectric Swing"
Applicability: Primary isolation from crude reaction mixtures.
The most effective non-chromatographic purification leverages the amphoteric nature of the molecule. The compound exhibits a "U-shaped" solubility curve, being soluble in high acid (protonated amine) and high base (deprotonated carboxylate), but insoluble at its isoelectric point (pI).
Protocol: Isoelectric Precipitation Workflow
Objective: Remove non-zwitterionic impurities (starting materials, inorganic salts) and bulk polymeric byproducts.
-
Dissolution (High pH): Suspend crude solid in 10 volumes of 1N NaOH. Stir until fully dissolved (Target pH > 12).
-
Why: Deprotonates the carboxylic acid (
) and ensures the amine is neutral/free base, solubilizing the core.
-
-
Filtration: Filter the alkaline solution through a Celite pad or 0.45
m membrane.-
Why: Removes insoluble metal hydroxides and polymerized tars.
-
-
The "Swing" (Acidification): Slowly add 1N HCl dropwise with vigorous stirring. Monitor pH continuously.
-
Critical Step: A precipitate will form as you approach pH 7. Do not stop. Continue acidifying until you reach the specific pI region (typically pH 3.5 – 4.5 for this scaffold).
-
-
Aging: Allow the slurry to stir at 0-5°C for 2 hours.
-
Why: Promotes Ostwald ripening, growing larger, purer crystals that filter easily.
-
-
Collection: Filter and wash with cold water followed by cold acetone (to remove water and dry the amine).
Visualization: Solubility & Precipitation Logic
Figure 1: The "Isoelectric Swing" logic ensures removal of impurities that do not share the specific zwitterionic solubility profile of the target molecule.
Chromatographic Troubleshooting (HPLC/Prep-LC)
Applicability: Removing regioisomers and decarboxylated impurities (8-amino-4-oxo-4H-quinolizine).
Common Issue: Peak Tailing & Retention Loss
The 4-oxo-3-carboxylic acid moiety is a known chelator (similar to fluoroquinolones). It binds to trace metals in stainless steel LC lines and column frits, causing severe tailing. Furthermore, the basic 8-amino group interacts with residual silanols on silica columns.
The Fix: Mobile Phase Engineering
| Parameter | Recommendation | Mechanism of Action |
| Stationary Phase | C18 with End-capping or Phenyl-Hexyl | Phenyl phases offer |
| Acid Modifier | 0.1% Trifluoroacetic Acid (TFA) | TFA pairs with the 8-amino group ( |
| Chelation Suppressor | EDTA (20-50 | Crucial: Scavenges trace iron/nickel from the HPLC system, preventing the "shark fin" peak shape associated with metal binding. |
| Organic Solvent | Acetonitrile | Methanol can sometimes cause esterification of the carboxylic acid if left standing in acidic conditions. |
Protocol: Removing the Decarboxylated Impurity
The decarboxylated impurity (lacking the -COOH at pos 3) is less polar.
-
Method: Gradient elution 5%
60% MeCN in 0.1% TFA/Water. -
Elution Order:
- ~ 4 min: Polar degradation products (N-oxides).
- ~ 12 min: Target Product (Zwitterion).
- ~ 18 min: Decarboxylated impurity (Hydrophobic shift).
Impurity Profiling & Scavenging
Applicability: Polishing steps for high-purity biological assays (>98%).
Diagnostic Table: Identifying Your Impurity
| Observation | Probable Impurity | Origin | Removal Strategy |
| Yellow/Orange Color (Persistent) | Azo-dimers or N-oxides | Oxidation of 8-amino group during workup. | Recrystallization from DMF/Ethanol with activated charcoal. |
| Mass Shift -44 Da | Decarboxylated species | Overheating during synthesis (>120°C). | Reverse Phase Flash Chromatography (see Section 2). |
| Mass Shift +42 Da | N-Acetyl derivative | Reaction with solvent (if EtOAc/DMAc used). | Hydrolysis (Reflux in 2N HCl for 1h), then re-precipitate. |
| Insoluble Residue | Metal Chelate (Fe/Mg complex) | Reaction vessel stripping or reagents. | Dissolve in acid, treat with Chelex 100 resin , filter. |
Workflow: Chemical Scavenging Logic
Figure 2: Decision matrix for polishing steps based on specific impurity characteristics.
Frequently Asked Questions (FAQ)
Q1: My compound is not precipitating during the "Swing" protocol (Section 1). It stays in solution.
-
Diagnosis: You likely missed the isoelectric point (pI). The pI is sharp. If you overshoot from pH 12 down to pH 2, the amine protonates (
) and the compound re-dissolves. -
Fix: Back-titrate with dilute NaOH. The precipitate usually forms between pH 3.5 and 4.5. Use a calibrated pH meter, not paper.
Q2: The NMR shows a clean spectrum, but the LC-MS shows a split peak.
-
Diagnosis: This is likely atropisomerism or keto-enol tautomerism dependent on the solvent, rather than a chemical impurity. The 4-oxo-3-carboxylic acid system can exist in equilibrium.
-
Verification: Run the HPLC column at 40-50°C. If the peaks merge into a single sharp peak, it is a dynamic equilibrium, not an impurity.
Q3: Can I use silica gel chromatography?
-
Warning: Generally, no . The basic amine and acidic carboxyl group will bind irreversibly to standard silica, leading to 0% recovery.
-
Alternative: If you must use normal phase, use Amino-functionalized silica or add 1% Triethylamine (TEA) to your eluent to block silanols (though TEA complicates the isolation of the free acid).
Q4: How do I store the purified compound?
-
Protocol: Store as the Hydrochloride salt if possible. The zwitterion is prone to oxidative darkening (turning black) upon air exposure over weeks.
-
Conversion: Suspend the zwitterion in MeOH, add 1.1 eq of 4M HCl in Dioxane, and precipitate with Ether.
References & Further Reading
-
Ma, Z., et al. (1999).[1] "Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position." Journal of Medicinal Chemistry, 42(20), 4202-4213.[1] Link
-
Relevance: Foundational text on the synthesis and structure-activity relationship (SAR) of C-8 substituted quinolizines.
-
-
Needham, T. E. (1970).[2] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. Link
-
Relevance: Theoretical basis for the "Isoelectric Swing" precipitation method for zwitterionic species.
-
-
Bui, H. T. B., et al. (2015). "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives." Synthetic Communications, 45(24). Link
-
Relevance: Provides spectral data and alternative workup strategies for the quinolizine-carboxylate core.
-
-
Sigma-Aldrich Technical Library. "8-Aminoquinoline-4-carboxylic acid Product Specification." Link
-
Relevance: Handling and storage safety data for structurally homologous amino-quinoline carboxylic acids.
-
Sources
Technical Support Center: Minimizing Fluorescence Quenching in 8-Amino-4-oxo-4h-quinolizine-3-carboxylic Acid Assays
Current Status: Operational Ticket ID: T-QZ-8A-OPT Assigned Specialist: Senior Application Scientist, Fluorescence Methodologies
Executive Summary
You are working with 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid , a derivative of the quinolizinone fluorophore family. These molecules function as "push-pull" systems: the 8-amino group acts as an electron donor, while the 4-oxo/3-carboxylic moiety acts as an electron acceptor. This structure facilitates Intramolecular Charge Transfer (ICT) , which is the source of its fluorescence.
The Core Problem: Because the fluorescence relies on this delicate electronic push-pull balance, these probes are highly sensitive to their environment. "Quenching" in this context is rarely random; it is a deterministic response to three specific failure modes: Protonation (pH mismatch) , Aggregation (ACQ) , or Metal Ion Interference .
This guide provides a root-cause analysis and actionable protocols to stabilize your signal.
Module 1: pH-Dependent Quenching (The "Push-Pull" Collapse)
The Mechanism
The 8-amino group must remain unprotonated (neutral) to act as an electron donor. If your buffer pH drops below the pKa of this amino group (typically pH 4.0–6.0 for aniline-like derivatives), the nitrogen lone pair binds a proton. This destroys the ICT state, effectively turning the fluorophore "off." Conversely, the 3-carboxylic acid group usually requires deprotonation (carboxylate form) for optimal solubility and metal coordination.
Troubleshooting Q&A
Q: My signal intensity drops significantly over time in aqueous buffer. Is it photobleaching? A: It is more likely a pH drift . If your buffer capacity is weak, absorption of atmospheric CO₂ or metabolic byproducts can lower the pH, protonating the 8-amino group.
-
Diagnostic: Check the pH of the assay well after the experiment.
-
Solution: Switch to a buffer with a strong buffering capacity in the pH 7.2–8.0 range (e.g., HEPES or MOPS ). Avoid phosphate buffers if you are studying metal interactions, as they precipitate cations.
Q: The fluorescence spectrum blue-shifts and decreases in intensity. What does this mean? A: This is a signature of partial protonation or a solvent polarity shift. The ICT state is highly solvatochromic.
-
Solution: Ensure your co-solvent (e.g., DMSO) concentration is constant across all wells. Variations in organic solvent percentage change the local dielectric constant, altering the emission wavelength.
Optimization Protocol: pH Titration
-
Prepare 10 µM probe solutions in buffers ranging from pH 4.0 to 9.0 (0.5 pH increments).
-
Measure emission spectra (Excitation ~380–400 nm, Emission ~480–520 nm).
-
Plot Integrated Fluorescence Intensity vs. pH .
-
Target: Select the lowest pH where the signal plateaus (typically pH > 7.0). This ensures the amino group is fully active while maintaining physiological relevance.
Module 2: Aggregation-Caused Quenching (ACQ)
The Mechanism
Quinolizinones are planar, aromatic structures. In aqueous environments, they tend to stack via
Troubleshooting Q&A
Q: I increased the probe concentration to get a brighter signal, but the intensity plateaued or dropped. A: You have hit the Critical Aggregation Concentration (CAC) . Beyond this point, adding more probe only increases the Inner Filter Effect (IFE) and self-quenching.
-
Diagnostic: Perform a linearity check (see Protocol below).
-
Solution: Add a non-ionic surfactant. 0.01% - 0.05% Tween-20 or Triton X-100 disrupts
-stacking without interfering with the fluorophore's electronic properties. Alternatively, use -cyclodextrin to encapsulate the hydrophobic core.
Data Analysis: Linearity Check
| Probe Conc.[1][2][3][4][5][6] (µM) | Expected Signal (RFU) | Observed Signal (RFU) | Status |
| 1.0 | 1000 | 1000 | Linear |
| 5.0 | 5000 | 4800 | Acceptable |
| 10.0 | 10,000 | 7500 | Onset of ACQ/IFE |
| 20.0 | 20,000 | 11,000 | Quenched (Avoid) |
Module 3: Metal Ion Interference & Chelation
The Mechanism
The 4-oxo-3-carboxylic acid motif is a known chelator. While often designed to bind Mg²⁺ (which enhances fluorescence by rigidifying the structure), adventitious paramagnetic ions like Fe³⁺, Cu²⁺, or Mn²⁺ will quench fluorescence via electron transfer or spin-orbit coupling.
Troubleshooting Q&A
Q: My background signal is noisy and lower than the manufacturer's spec. A: Your water source or buffer salts may contain trace heavy metals.
-
Solution: Use LC-MS grade water . If your assay does not target metal ions, add 100 µM EDTA or EGTA to the buffer to sequester trace quenchers.
Q: I am using this as a Mg²⁺ sensor, but the signal is low. A: Calcium (Ca²⁺) competition is rare for this specific scaffold (it is usually Mg-selective), but heavy metals will silence it.
-
Solution: Pre-treat the sample with a heavy-metal specific chelator (like TPEN) that does not bind Mg²⁺, ensuring the probe is free to bind the target Magnesium.
Module 4: Inner Filter Effect (IFE)
The Mechanism
At high concentrations, the fluorophore absorbs the excitation light before it reaches the center of the cuvette/well (Primary IFE), or re-absorbs its own emitted light (Secondary IFE).[7] This mimics quenching but is actually an optical artifact.
Correction Protocol
If you must work at high concentrations (e.g., >10 µM), apply the following correction formula using absorbance data measured in the same pathlength:
- : Corrected Fluorescence
- : Observed Fluorescence
- : Absorbance at excitation wavelength[7]
- : Absorbance at emission wavelength[7]
Visual Troubleshooting Guides
Diagram 1: The Quenching Diagnostics Workflow
Use this decision tree to identify the source of your signal loss.
Caption: Diagnostic logic flow to isolate the specific cause of fluorescence loss in quinolizine assays.
Diagram 2: Optimized Assay Protocol
This workflow integrates the mitigation strategies into a standard operating procedure.
Caption: Step-by-step assay preparation workflow to minimize environmental quenching factors.
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 8: Quenching of Fluorescence). Link
-
BenchChem Technical Support. (2025). Minimizing Aggregation-Caused Quenching in Quinoline Solutions. Link
-
Gentleman, A. S., et al. (2022).[8] Stern–Volmer analysis of photocatalyst fluorescence quenching. Chemical Communications.[1] Link
-
Fonin, A. V., et al. (2014). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLOS ONE. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. raineslab.com [raineslab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03996F [pubs.rsc.org]
Resolving aggregation problems with quinolizine derivatives in aqueous media
Topic: Resolving Aggregation in Aqueous Media
Introduction
Welcome to the technical support hub for quinolizine-based fluorophores. Quinolizine derivatives (e.g., julolidine-fused systems, coumarin-quinolizines) are powerful tools for bio-imaging and sensing due to their high quantum yields and intramolecular charge transfer (ICT) capabilities. However, their planar, hydrophobic scaffolds make them prone to Aggregation-Caused Quenching (ACQ) in aqueous environments.
This guide provides field-proven protocols to diagnose, resolve, and prevent aggregation, ensuring your data reflects true biological activity rather than physical artifacts.
Module 1: Diagnostic Workflow
Is Your Compound Aggregating?
Before altering your buffer system, you must confirm that signal loss is due to aggregation and not chemical instability (e.g., hydrolysis or photobleaching).
The Diagnostic Protocol
Objective: Differentiate between monomeric dispersion and aggregate formation.
-
Visual Inspection: Check for turbidity or precipitation. Note: Nanoscopic aggregates often appear clear to the naked eye.
-
Dynamic Light Scattering (DLS): The definitive test. Monomers should show a hydrodynamic radius < 2 nm. Aggregates will appear as peaks > 100 nm.
-
The "Dilution Test" (UV-Vis/Fluorescence):
-
Prepare a concentration series (e.g., 1 µM to 100 µM).
-
Pass: Absorbance/Fluorescence scales linearly (Beer-Lambert Law holds).
-
Fail (Aggregation): Deviation from linearity. Absorption bands broaden or shift (Bathochromic/Red-shift = J-aggregates; Hypsochromic/Blue-shift = H-aggregates).
-
Troubleshooting Decision Tree
Figure 1: Logical workflow to distinguish physical aggregation from chemical degradation.
Module 2: Supramolecular Solutions (The "Gold Standard")
For biological applications where organic cosolvents (DMSO) are toxic, Cyclodextrin (CD) encapsulation is the most robust solution. Quinolizines fit well into the hydrophobic cavity of
Why This Works
The inclusion complex prevents the "face-to-face" stacking required for H-aggregate formation (which quenches fluorescence). It effectively isolates the fluorophore in a "molecular capsule."
Protocol: Determination of Binding Constant ( )
You must determine the optimal CD:Dye ratio. We use the Benesi-Hildebrand method.
Reagents:
-
Quinolizine Dye (Fixed concentration, e.g., 10 µM).
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) (Varying concentration: 0–10 mM). -
Buffer (PBS or HEPES, pH 7.4).
Steps:
-
Preparation: Prepare 10 samples with fixed dye concentration and increasing HP-
-CD. -
Equilibration: Incubate for 30 minutes at room temperature in the dark.
-
Measurement: Record Fluorescence Emission (
) for each sample. -
Plotting: Plot
vs. .- : Fluorescence at specific [CD].
- : Fluorescence of free dye.
-
Analysis: Linearity indicates a 1:1 stoichiometry. The slope/intercept ratio gives the binding constant (
).
Data Interpretation:
| Parameter | Observation | Action |
| Linear Plot | 1:1 Complex formation | Use 10-50x excess CD for final formulations. |
| Concave Plot | 1:2 Complex (2 CDs per dye) | Requires higher CD concentrations; switch to |
| No Change | No binding | The quinolizine is too bulky or ionic. Switch to Module 3 . |
Mechanism of Action
Figure 2: Host-Guest encapsulation mechanism preventing pi-pi stacking.
Module 3: Surfactant & Micellar Strategies[1][2]
If cyclodextrins fail (often due to steric bulk of the dye), surfactants are the next line of defense. They organize the dye within micelles.
Critical Control Point: The CMC
Surfactants only work above their Critical Micelle Concentration (CMC) . Below the CMC, surfactant monomers may actually induce aggregation via electrostatic bridging.
Recommended Surfactants for Quinolizines:
| Surfactant | Type | CMC (mM) | Best For |
| SDS | Anionic | ~8.2 | Cationic quinolizinium salts (Electrostatic + Hydrophobic). |
| Triton X-100 | Non-ionic | ~0.24 | Neutral quinolizines; reduced protein denaturation. |
| CTAB | Cationic | ~0.9 | Anionic derivatives; prevents charge repulsion issues. |
Protocol: Micellar Solubilization
-
Dissolve the quinolizine in a minimal amount of DMSO (stock).
-
Prepare the surfactant buffer at 2x CMC (e.g., 20 mM for SDS).
-
Slowly titrate the dye stock into the surfactant buffer while vortexing.
-
Validation: Measure fluorescence. A sharp increase (often 10-100x) confirms micellar incorporation and de-aggregation.
Module 4: Chemical Engineering (Structural Fixes)
If assay conditions prevent the use of additives, the quinolizine scaffold itself must be modified.
-
PEGylation: Attaching a short polyethylene glycol (PEG) chain disrupts planarity and recruits water molecules.
-
Sulfonation: Adding sulfonate groups (
) drastically increases water solubility but may alter cell permeability. -
Bulky Groups: Introducing "rotors" or bulky phenyl rings orthogonal to the core can prevent the tight stacking required for ACQ (a principle used in Aggregation-Induced Emission or AIE luminogens).
Frequently Asked Questions (FAQ)
Q: I see a blue shift in absorbance when I add water. What does this mean? A: This indicates the formation of H-aggregates (face-to-face stacking). This is the most common cause of fluorescence quenching in planar dyes. You need to disrupt this stacking using Module 2 (Cyclodextrins) or Module 3 (Surfactants).
Q: Can I just use DMSO? A: DMSO is a "kinetic" solubilizer. While it dissolves the dye initially, dilution into aqueous buffer often leads to "crash-out" (precipitation) over time (1–4 hours). For long-term stability (>24h), you must use a thermodynamic stabilizer like Cyclodextrin or a surfactant.
Q: My quinolizine is cationic. Which method is best?
A: Cationic quinolizinium dyes interact strongly with anionic surfactants (like SDS). However, be careful: at ratios below the CMC, SDS can form insoluble ion-pairs with your dye, causing worse precipitation. Always ensure [SDS] > 10 mM. Alternatively, neutral
References
-
Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives. Molecules, 2025. [Link] (Source for AIEE vs ACQ behavior in quinolizine scaffolds).
-
Aggregation of Nile Red in Water: Prevention through Encapsul
-Cyclodextrin. ACS Omega, 2019. [Link] (Foundational protocol for CD-based prevention of hydrophobic dye aggregation). -
Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 2021. [Link] (Comprehensive review on surfactant-dye interactions and CMC importance).
-
Effects of surfactants on the molecular aggregation of rhodamine dyes. Spectrochimica Acta Part A, 2009.[1] [Link] (Mechanistic insight into ionic surfactant effects on cationic planar dyes).
Sources
Preventing side reactions during 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid coupling
This technical guide addresses the specific challenges of coupling 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid . This scaffold presents a unique "push-pull" electronic system and a zwitterionic nature that predisposes it to specific side reactions—most notably uncontrolled oligomerization and metal-mediated complexation .[1]
System Status: Active
Module: Organic Synthesis / Peptide Coupling / Heterocycle Derivatization Target Molecule: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid Critical Risk Level: High (Self-Reactivity & Chelation)[1]
Core Diagnostic: The "Zwitterionic Trap"
Before initiating any coupling protocol, you must recognize that this molecule is an internal salt (zwitterion) .[1]
-
Site A (Nucleophile): The 8-amino group (aniline-like or aliphatic, depending on specific tautomer/substitution).[1]
-
Site B (Electrophile): The 3-carboxylic acid (once activated).[1]
The Failure Mode: If you attempt to activate the C-3 carboxylic acid (e.g., with EDC/NHS or HATU) without protecting the C-8 amino group, the molecule will react with itself.[1] This leads to linear oligomers or cyclic dimers , appearing in LC-MS as
Troubleshooting Guide: Preventing Side Reactions
Issue 1: "My reaction mixture turned into an insoluble gum/gel immediately after adding the coupling reagent."
Diagnosis: Uncontrolled Self-Polymerization. You likely activated the carboxylic acid while the 8-amino group was free. The "gum" is a mixture of oligomers.
-
The Fix (Causality): You must orthogonally protect the 8-amino group before activation.[1]
-
Protocol Adjustment:
-
Install Protection: React the starting material with
(di-tert-butyl dicarbonate) or under Schotten-Baumann conditions (aqueous / Dioxane).[1] -
Verify: Check NMR/LCMS for the disappearance of the free amine mass.
-
Proceed: Only then activate the C-3 acid.
-
Issue 2: "Low yield, and the product is stuck in the aqueous layer or difficult to extract."
Diagnosis: Metal Chelation (The "Magnesium Trap").
The 4-oxo-3-carboxylic acid motif is a potent chelator for divalent cations (
-
The Fix: Break the chelate during workup.
-
Protocol Adjustment:
Issue 3: "I see a peak +99 Da or +100 Da higher than my product."
Diagnosis: N-Acylurea Formation (Rearrangement). This occurs when the amine nucleophile is too slow to attack the O-acylisourea intermediate formed by carbodiimides (EDC/DCC).[1] The intermediate rearranges into a stable, unreactive N-acylurea byproduct.[2]
-
The Fix: Switch to "Fast-Acting" Onium Reagents.[1]
-
Protocol Adjustment: Replace EDC/HOBt with HATU or PyBOP . These reagents generate an active ester (OBt/OAt) that reacts faster with amines than the rearrangement rate.[1]
-
Note: HATU requires a non-nucleophilic base (DIPEA) and dry solvents (DMF/DMSO).[1]
-
Issue 4: "The quinolizine ring decomposed or lost the carboxylic acid."
Diagnosis: Thermal Decarboxylation.
Quinolizine-3-carboxylic acids are vinylogous
-
The Fix: Temperature Control.
-
Protocol Adjustment: Never heat the reaction above 40°C during the activation step. Perform the activation at 0°C for 30 minutes, then warm to Room Temperature (RT).
Self-Validating Experimental Protocol
Objective: Coupling 8-(Boc-amino)-4-oxo-4H-quinolizine-3-carboxylic acid with a primary amine (
| Parameter | Specification | Reason (Causality) |
| Solvent | Anhydrous DMF or NMP | Quinolizines have poor solubility in DCM/THF; water hydrolyzes the active ester.[1] |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular coupling over side reactions; too high risks precipitation.[1] |
| Stoichiometry | Acid (1.0) : Amine (1.1) : HATU (1.1) : DIPEA (2.[1]5) | Excess base ensures the carboxylic acid is deprotonated for HATU activation. |
| Temperature | 0°C (Activation) | Prevents thermal decarboxylation and suppresses racemization (if chiral).[1] |
| Time | 1h (Activation) + 2-12h (Coupling) | Ensure active ester formation before adding valuable amine. |
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equiv of 8-(Boc-amino)-4-oxo-4H-quinolizine-3-COOH in anhydrous DMF.
-
Activation: Add 2.5 equiv of DIPEA. Cool to 0°C. Add 1.1 equiv of HATU . Stir for 15-30 minutes.
-
Checkpoint: The solution typically changes color (yellow/orange) indicating active ester formation.[1]
-
-
Coupling: Add 1.1 equiv of the amine (
).[1] Allow to warm to RT. -
Monitoring: Check LC-MS after 1 hour. Look for the product mass
.-
Self-Check: If you see starting material remaining but no active ester, add 0.2 equiv more HATU.
-
-
Workup (The "Chelation Breaker"):
Logic Map: Decision Tree for Reaction Failure
Caption: Decision logic for preventing and diagnosing failure modes in quinolizine coupling.
FAQ: Expert Insights
Q: Can I use the 8-amino group as the nucleophile instead of the acid? A: Yes, but the reactivity is low. The 8-amino group on the quinolizine ring is electronically deactivated (aniline-like) due to the electron-withdrawing nature of the carbonyl and the pyridinium-like character of the ring.
-
Strategy: You must use a highly activated electrophile (e.g., an Acid Chloride or Anhydride) to couple to the 8-position.[1] Standard EDC/NHS coupling will likely fail or be very slow.[1]
Q: Why is my product fluorescent? A: This is a feature, not a bug. 4-oxo-4H-quinolizine-3-carboxylic acids are known fluorophores, often used as magnesium indicators.[1][3]
-
Warning: Fluorescence intensity is pH-dependent and metal-dependent.[1] Do not rely solely on UV/Vis for concentration determination unless in a buffered, metal-free solution.[1]
Q: Can I use microwave irradiation? A: Use caution. While microwaves accelerate amide coupling, the decarboxylation risk at C-3 is significant for this scaffold at high temperatures (>80°C).[1] If you must use microwave, keep the temperature below 60°C and use short ramp times.
References
-
Magnesium-Selective Indicators : Use of 4-oxo-4H-quinolizine-3-carboxylic acids as fluorescent probes for divalent cations.[1][3][4]
-
Antibacterial Scaffold Synthesis: Methodologies for modifying the C-8 position in quinolizine antibiotics.
-
Amide Coupling Optimization: General troubleshooting for electron-deficient/zwitterionic systems.
- Source:Chemical Reviews, "Recent advances in amide bond form
-
[1]
Sources
- 1. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(7s)-7-amino-5-azaspiro[2.4]hept-5-yl]-1-cyclopropyl-7-fluoro-4-oxo- (C19H20FN3O3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
[1][2][3]
Current Status: Operational Ticket ID: REC-QNZ-08 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]
Executive Summary & Physicochemical Profile[1][2][3]
Compound Analysis: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a fused bicyclic N-heterocycle characterized by a "push-pull" electronic system.[1][2][3] The 8-amino group acts as an electron donor, while the 4-oxo-3-carboxylic moiety acts as an electron acceptor.[1][2][3]
Critical Solubility Challenges:
-
Zwitterionic Nature: At neutral pH, the compound exists in equilibrium between its neutral and zwitterionic forms (proton transfer from the carboxylic acid to the amine or ring nitrogen).[2][3] This creates a high lattice energy, resulting in poor solubility in common organic solvents (DCM, Hexane, Ether).[1][2][4]
-
Pi-Stacking: The planar quinolizine core facilitates strong intermolecular
stacking, requiring high thermal energy or polar aprotic solvents to disrupt.[1][2][3] -
Oxidation Risk: The electron-rich 8-amino position renders the compound susceptible to oxidative degradation in hot, oxygenated solvents.[1][2][3]
Solvent Selection Matrix
The following data is synthesized from homologous quinolizine and fluoroquinolone purification protocols [1][2].
Primary Recrystallization Systems[1][2][3]
| Solvent System | Ratio (v/v) | Role | Suitability | Notes |
| DMF / Ethanol | 1:3 to 1:5 | Solvent / Anti-solvent | High | Best for high-purity polishing.[1][2][3] Requires heating DMF to ~90°C. |
| Glacial Acetic Acid / Water | 1:1 to 1:4 | Solvent / Anti-solvent | Medium | Excellent for bulk crude.[1][3] Acid protonates the amine, breaking the zwitterion lattice.[2] |
| DMSO / Water | 1:2 | Solvent / Anti-solvent | Low | Use only if insoluble in DMF.[1][3] Hard to remove DMSO traces. |
| Trifluoroacetic Acid (TFA) | N/A | Dissolution only | Specialist | Used for initial dissolution of "brick-dust" solids before reprecipitation.[1][2][3] |
"Rescue" Solvents (Troubleshooting)
Decision Logic: Solvent Selection Flowchart
The following diagram illustrates the logical pathway for selecting the optimal purification method based on your crude material's behavior.
Figure 1: Decision tree for selecting the initial solvent system based on crude solubility.
Optimized Experimental Protocols
Protocol A: Thermal Recrystallization (DMF/Ethanol)
Target: High purity (>98%) for analytical standards.[1][2][3][4]
-
Dissolution: Suspend 1.0 g of crude solid in 5 mL of DMF. Heat to 90–100°C. If not dissolved, add DMF in 1 mL increments until clear.
-
Filtration: Perform a hot filtration through a pre-warmed glass frit or Celite pad to remove inorganic salts or carbonized material.[1][3]
-
Crystallization:
-
Cooling: Wrap the flask in foil (slow cooling) and allow it to reach room temperature over 4 hours. Then refrigerate at 4°C overnight.
-
Collection: Filter the yellow/orange needles and wash with cold Ethanol.[1][3]
Protocol B: Acid-Base Reprecipitation (The "Zwitterion Swing")
Target: Bulk purification of crude synthesis mixtures.[1][2]
-
Acidification: Dissolve crude material in minimum Glacial Acetic Acid (or 10% HCl if highly insoluble).[1][2][3] The compound dissolves as the cationic salt.[3]
-
Clarification: Treat with activated charcoal (10 wt%) for 15 mins at 50°C, then filter.
-
Neutralization:
-
Precipitation: The neutral zwitterion will precipitate as a fine powder.[1][3]
-
Digestion: Heat the suspension to 60°C for 30 mins (Ostwald ripening) to improve filterability [3].
Troubleshooting & FAQs
Q1: The compound "oils out" (forms a sticky gum) instead of crystallizing.
Cause: The anti-solvent (e.g., Ethanol) was added too quickly, or the solution is too concentrated, causing liquid-liquid phase separation before nucleation.[2][4] Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a "seed crystal" of pure product.
-
Add the anti-solvent slower and keep the mixture stirring vigorously.
-
Pro-Tip: Switch anti-solvent to Methanol (less polarity difference than Ethanol).[1][2][3]
Q2: My product is turning dark brown/black during heating.
Cause: Oxidation of the 8-amino group or polymerization of the quinolizine core.[1][3] Fix:
-
Add a trace amount (0.1%) of Sodium Bisulfite or Ascorbic Acid to the aqueous phase if using Protocol B.[1][3]
-
Limit heating time; do not boil DMF for >10 mins.
Q3: How do I remove trapped DMF solvent?
Cause: DMF binds strongly to the lattice.[1][3] Fix: Wash the final filter cake with copious amounts of cold Ethanol, followed by Diethyl Ether. Dry in a vacuum oven at 60°C for at least 24 hours.
Mechanism of Action: Zwitterionic Equilibrium[2]
Understanding the pH-dependent solubility is key to Protocol B.
Figure 2: The solubility "sweet spot" is the zwitterionic state where net charge is zero, minimizing solubility in water.[1][2]
References
-
Reagents and Methods for Quinolizine Synthesis. National Institutes of Health (NIH) / PubMed.[1][2][3] 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective indicators.[1][2][3][5]
-
Purification of Zwitterionic Heterocycles. Biotage Technical Guides. Purifying ionic compounds by flash column chromatography and recrystallization logic.[1][3]
-
Process for purifying amino acid derivatives. Google Patents (EP3672935A1).[1][2][3] Recrystallization in aqueous solution of organic carboxylic acid.[1][3][6]
Sources
- 1. chemscene.com [chemscene.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Validation & Comparative
Comparative 1H NMR Characterization Guide: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid
The following guide provides an in-depth technical comparison for the 1H NMR characterization of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (CAS 337909-31-6). It is structured to assist analytical chemists and drug discovery researchers in validating synthesis, assessing purity, and distinguishing the target compound from common precursors and structural analogs.
Executive Summary & Significance
8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid is a critical bicyclic scaffold used primarily as a ratiometric fluorescent indicator for magnesium (
The Characterization Challenge: Synthetic routes typically involve the cyclization of pyridine derivatives followed by hydrolysis or reduction. Common impurities include the ethyl ester precursor (incomplete hydrolysis) or the nitro-analog (incomplete reduction). Distinguishing these requires precise monitoring of the aromatic region and labile proton signals, which are highly solvent-dependent.
Experimental Protocol: The Self-Validating System
To ensure reproducibility and spectral fidelity, the following protocol minimizes aggregation and exchange broadening.
Solvent Selection Strategy
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Causality: The target compound is zwitterionic and poorly soluble in
. DMSO-d6 disrupts intermolecular H-bonding, sharpening the critical carboxylic acid ( ) and amine ( ) signals.
-
-
Secondary Validation:
Shake .-
Method: After acquiring the standard spectrum, add 1-2 drops of
and re-acquire. -
Expected Result: Disappearance of signals at
~13-15 ppm ( ) and ~6-7 ppm ( ) confirms labile protons.
-
Sample Preparation[1][2]
-
Mass: Weigh 5–10 mg of the dried solid.
-
Dissolution: Dissolve in 0.6 mL DMSO-d6. Sonicate for 2 minutes if suspension persists.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm .
Comparative Spectral Analysis
This section compares the Target Compound against its two most common "alternatives" (process impurities): the Ethyl Ester Precursor and the Unsubstituted Core .
Summary of Diagnostic Signals (DMSO-d6)
| Feature | Target Compound (8-Amino-3-COOH) | Alternative A (Ethyl Ester Precursor) | Alternative B (Unsubstituted Core) |
| COOH Proton | Broad singlet, 13.0–15.0 ppm | Absent | Broad singlet, 13.0–15.0 ppm |
| Amine ( | Broad singlet, 6.5–7.5 ppm | Broad singlet, 6.5–7.5 ppm | Absent |
| H-9 (Bay Region) | Doublet, ~8.2–8.5 ppm (Shielded) | Doublet, ~8.2–8.5 ppm | Doublet, ~9.1–9.2 ppm (Deshielded) |
| Ester ( | Absent | Quartet (~4.2 ppm) & Triplet (~1.3 ppm) | Absent |
| H-2 (Olefinic) | Singlet/Doublet, ~8.8 ppm | Singlet/Doublet, ~8.8 ppm | Singlet/Doublet, ~8.8 ppm |
Detailed Mechanistic Interpretation
A. The "Bay Region" Proton (H-9) - The Electronic Probe
-
Observation: In the Unsubstituted Core , the proton at position 9 (adjacent to the bridgehead nitrogen) typically resonates very downfield (
9.1–9.2 ppm) due to the anisotropy of the carbonyl group and the positive character of the bridgehead nitrogen. -
Target Specificity: The introduction of the 8-Amino group (an electron donor) exerts a strong shielding effect on the adjacent H-9 proton. In the target compound, this signal shifts upfield significantly (to
~8.2–8.5 ppm). -
Validation: If H-9 remains above 9.0 ppm, the amine substitution at position 8 has likely failed or the amine is protonated/deactivated.
B. The Carboxylic Acid (COOH) - Hydrolysis Monitor
-
Observation: A very broad, deshielded singlet typically appearing between 13.0 and 15.0 ppm.
-
Comparison: The Ethyl Ester Precursor will lack this signal entirely and instead display a diagnostic quartet (
4.2 ppm, ) and triplet ( 1.3 ppm, ). -
Validation: Integration of the ethyl group residuals is the most sensitive method for calculating molar purity. Even 5% residual ester can quench fluorescence in biological assays.
C. The Amine (
) - Reduction Monitor
-
Observation: A broad singlet integrating to 2 protons, typically in the 6.0–8.0 ppm range.
-
Comparison: If the synthesis involved reducing a nitro-group (
), the precursor will lack this signal. Furthermore, the H-7 and H-9 protons in the nitro-variant would be deeply deshielded (shifted downfield) compared to the amino-variant.
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow for validating the synthesis of the target from its ester precursor, highlighting the "Go/No-Go" decision points based on NMR data.
Caption: Logical decision tree for validating 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid synthesis via 1H NMR, distinguishing it from ester precursors and non-amino analogs.
References
-
Mg2+ Selective Indicators
- Title: 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indic
- Source: PubMed / Biochim Biophys Acta.
-
URL:[Link]
-
General Synthesis of Quinolizine-4-one Derivatives
-
Chemical Identity & CAS Registry
Sources
- 1. WO1996039407A1 - Quinolizinone type compounds - Google Patents [patents.google.com]
- 2. 337909-31-6 CAS Manufactory [m.chemicalbook.com]
- 3. 4H-Quinolizine-3-carboxylicacid,8-amino-4-oxo-(9CI) | 337909-31-6 [chemicalbook.com]
- 4. 337909-31-6(4H-Quinolizine-3-carboxylicacid, 8-amino-4-oxo-) | Kuujia.com [it.kuujia.com]
- 5. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR [m.chemicalbook.com]
- 6. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
Executive Summary & Application Scope
8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (CAS: 337909-31-6) represents a specialized scaffold in the quinolizinone family, often utilized as a fluorescent intermediate or a pharmacophore in drug discovery.[1] Its structural homology to quinolone antibiotics and coumarin fluorophores makes it a critical target for structural elucidation via Mass Spectrometry (MS).
This guide provides an in-depth analysis of its fragmentation behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), comparing its performance and spectral signature against standard alternatives like 7-Amino-4-methylcoumarin (AMC) and Ciprofloxacin-class quinolones .
Key Findings
-
Primary Ionization: Forms a stable protonated precursor
at m/z 205 . -
Diagnostic Fragmentation: Characterized by sequential neutral losses of H₂O (18 Da), CO₂ (44 Da), and CO (28 Da), driven by the labile C-3 carboxylic acid and the rigid lactam core.
-
Performance vs. Alternatives: Exhibits higher ionization efficiency in ESI(+) mode compared to coumarin analogs due to the basicity of the bridgehead nitrogen and the 8-amino substituent.
Structural Analysis & Fragmentation Mechanism
The Molecule[2]
-
Formula:
-
Monoisotopic Mass: 204.05 Da
-
Precursor Ion
: 205.06 Da
The fragmentation logic is governed by three functional zones:
-
C-3 Carboxylic Acid: The most labile site, prone to dehydration or decarboxylation.
-
C-4 Lactam (Bridgehead N): A rigid core that directs fragmentation after the peripheral groups are lost.
-
C-8 Primary Amine: Enhances proton affinity, stabilizing the precursor ion.
Predicted Fragmentation Pathway (ESI-CID)
Based on structural homology with quinolizine alkaloids and quinolone antibiotics [1, 2], the fragmentation follows a "stripping" mechanism where peripheral groups are ejected before the ring system collapses.
-
Dehydration (m/z 205 → 187): The carboxylic acid group undergoes an ortho-effect assisted loss of water, forming a stable acylium ion
. -
Decarboxylation (m/z 205 → 161): Direct loss of
is a competitive pathway, especially at higher collision energies. This yields the 8-amino-4-oxo-4H-quinolizine radical cation or protonated species.-
Significance: This is the most diagnostic transition for confirming the 3-COOH substitution pattern.
-
-
Ring Contraction (m/z 161 → 133): The resulting decarboxylated core loses Carbon Monoxide (CO, 28 Da) from the C-4 lactam position. This is a high-energy fragmentation step typical of cyclic ketones and quinolones [3].
Visualization of Fragmentation Tree
Caption: Predicted ESI-MS/MS fragmentation tree for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid showing primary neutral losses.
Comparative Performance Analysis
This section objectively compares the product with its two closest functional alternatives: Coumarin-3-carboxylic acids (fluorescent analog) and Quinolone Antibiotics (structural analog).
Comparative Data Table
| Feature | 8-Amino-4-oxo-quinolizine-3-COOH | 7-Amino-4-methylcoumarin (AMC) | Quinolone (e.g., Ciprofloxacin) |
| Core Structure | N-bridge Lactam (Quinolizine) | Lactone (Coumarin) | N-heterocycle (Quinoline) |
| Ionization Mode | ESI (+) Highly Efficient | ESI (+) Moderate | ESI (+) Highly Efficient |
| Primary Loss | -CO₂ (44 Da) / -H₂O (18 Da) | -CO (28 Da) from Lactone | -H₂O (18 Da) / -CO₂ (44 Da) |
| Diagnostic Ion | m/z 161 (Decarboxylated core) | m/z 148 (Amine core) | m/z 263 (Piperazine loss) |
| Solubility | Moderate (Acidic/Polar) | Low (Hydrophobic) | Moderate (Amphoteric) |
| Detection Limit | < 1 ng/mL (Predicted) | ~5-10 ng/mL | < 0.1 ng/mL |
Performance Insights
-
Ionization Efficiency: The quinolizine derivative outperforms coumarin analogs in ESI(+) sensitivity. The bridgehead nitrogen and the 8-amino group provide two potent protonation sites, whereas coumarins rely solely on the less basic lactone oxygen or exocyclic amine [4].
-
Structural Stability: Unlike quinolone antibiotics which often show complex fragmentation due to piperazine ring cleavages [3], the 8-amino-quinolizine scaffold produces a cleaner spectrum dominated by the stability of the fused ring system. This makes it a superior candidate for use as a stable internal standard or a robust fluorescent tag.
Experimental Protocols
To replicate these results, the following self-validating protocol is recommended. This workflow ensures minimal in-source fragmentation while maximizing signal intensity.
Sample Preparation & MS Conditions
-
Solvent System: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Reasoning: Formic acid is critical to ensure full protonation of the 8-amino group and the ring nitrogen.
-
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
Step-by-Step Workflow (LC-MS/MS)
-
Source Optimization:
-
Set ESI Voltage to 3.5 kV .
-
Set Desolvation Temperature to 350°C .
-
Validation: Monitor the stability of the TIC (Total Ion Current). If signal fluctuates >15%, reduce voltage to prevent discharge.
-
-
Precursor Selection:
-
Select m/z 205.1 with a window of 1.0 Da.
-
Check: Ensure no interference from [M+Na]+ at m/z 227.
-
-
Collision Energy Ramp:
-
Apply a ramp from 10 eV to 40 eV .
-
Observation: At 10-15 eV, m/z 187 (-H2O) should dominate. At 25-30 eV, m/z 161 (-CO2) becomes the base peak.
-
-
Data Acquisition:
-
Acquire spectra in Product Ion Scan mode.
-
Average 20 scans to improve S/N ratio.
-
Experimental Workflow Diagram
Caption: Validated LC-MS/MS workflow for structural confirmation of quinolizine derivatives.
References
-
Wyrzykiewicz, E. & Pralat, K. (2004). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Journal of Mass Spectrometry.
-
He, J. et al. (2018). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics using Triple Quadrupole Linear Ion Trap MS. Rapid Communications in Mass Spectrometry.
-
BenchChem Technical Guides. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.[4]
-
Sikorska, E. et al. (2005). Spectroscopy and photophysics of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Journal of Luminescence.
Sources
Technical Comparison: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid vs. Coumarin Scaffolds
Executive Summary: The Sensor vs. The Standard
This guide compares two distinct classes of fluorophores: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (a specialized, environment-sensitive quinolizinone derivative) and Coumarin (a broad-spectrum reference scaffold).
-
The Quinolizinone Derivative is a "Turn-On" specialist. It functions primarily as a chelation-enhanced fluorescence (CHEF) probe, exhibiting high selectivity for magnesium ions (
) over calcium ( ). Its rigidified bridgehead nitrogen structure promotes a larger Stokes shift and reduces non-specific background fluorescence in the absence of the target analyte. -
Coumarin (and its 7-substituted derivatives) is the "Generalist." It serves as a robust blue/cyan emitter used for counter-staining, FRET donation, and viscosity sensing. While highly quantum efficient, it often suffers from smaller Stokes shifts and pH sensitivity (quenching in acidic environments).
Recommendation: Use the Quinolizinone derivative for intracellular ion quantification and metabolic profiling. Use Coumarin for structural labeling, reference standardization, or as a FRET donor.
Photophysical Characterization
The following data contrasts the core properties of the 8-amino-quinolizinone scaffold against Coumarin 151 (a representative amino-coumarin).
| Feature | 8-Amino-4-oxo-4H-quinolizine-3-COOH | Coumarin 151 (Reference) |
| Primary Application | Intracellular | Reference standard; Lipid probes; FRET donor |
| Excitation Max ( | ~380 – 410 nm (Near-UV/Violet) | 360 – 380 nm (UV) |
| Emission Max ( | ~500 – 550 nm (Green/Yellow) | 450 – 490 nm (Blue/Cyan) |
| Stokes Shift | Large (>100 nm) | Moderate (50 – 80 nm) |
| Quantum Yield ( | Low unbound (<0.05); High bound (>0.4) | High (0.5 – 0.[1]9) in polar solvents |
| Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Intramolecular Charge Transfer (ICT) |
| Solubility | Moderate (DMSO/Buffer mixtures) | High (Alcohols, DMSO, some buffers) |
| pH Sensitivity | Stable in physiologic range (pH 7.0–7.4) | Quenched at acidic pH (<6.0) |
Technical Insight: The large Stokes shift of the quinolizinone derivative is critical for biological imaging, as it allows the emission signal to be separated easily from the excitation light and cellular autofluorescence, a common limitation of coumarin dyes.
Mechanistic Pathways
Diagram 1: Fluorescence Activation Mechanisms
The following diagram illustrates the divergent activation pathways. Coumarin relies on solvent polarity and internal charge transfer, while the Quinolizinone derivative relies on metal coordination to "lock" the fluorophore into an emissive state.
Figure 1: Comparative activation pathways. Coumarin fluorescence is modulated by solvent viscosity and polarity (ICT), whereas Quinolizinone fluorescence is gated by metal ion binding (CHEF).
Experimental Protocols
Protocol A: Intracellular Free Magnesium Quantification
Objective: Use 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid to measure cytosolic
Reagents:
-
Probe Stock: 1 mM Quinolizinone derivative in anhydrous DMSO.
-
Loading Buffer: HEPES-buffered saline (HBS), pH 7.4.
-
Calibration Standards:
(0–10 mM) in -free buffer.
Workflow:
-
Cell Preparation: Culture cells (e.g., HeLa or HEK293) to 70% confluence on glass-bottom dishes.
-
Loading: Incubate cells with 1–5 µM probe in HBS for 30 minutes at 37°C.
-
Note: Avoid Pluronic F-127 unless necessary, as it may alter membrane permeability to the probe.
-
-
Wash: Rinse 3x with warm HBS to remove extracellular dye.
-
Imaging:
-
Excitation: 405 nm laser line.
-
Emission: Bandpass filter 500–550 nm.
-
-
Calibration (In situ):
-
Perfuse with
-free buffer + 10 µM ionophore (e.g., 4-Bromo-A23187) to establish . -
Perfuse with 10 mM
buffer to establish . -
Calculate
.
-
Protocol B: Coumarin Counter-Staining (Reference)
Objective: Use Coumarin 151 or similar as a cytoplasmic volume marker or reference standard.
Workflow:
-
Solubilization: Dissolve Coumarin in Ethanol to 10 mM (Stock).
-
Dilution: Dilute to 10 µM in PBS (pH 7.4).
-
Critical: Check pH.[2] Coumarins lose quantum yield significantly below pH 6.0.
-
-
Staining: Apply to fixed or live cells for 10 minutes.
-
Imaging:
-
Excitation: 365 nm (UV LED) or 405 nm laser.
-
Emission: 450/50 nm bandpass.
-
Critical Analysis: Selection Guide
When to choose the Quinolizinone Derivative:
-
Metal Selectivity is Paramount: The carboxylic acid and carbonyl oxygen at the 3- and 4-positions form a specific binding pocket for hard cations like
. Unlike Fura-2 (which binds ), this scaffold is tuned for magnesium ( ). -
High Signal-to-Noise Ratio: The "turn-on" mechanism means background fluorescence from unbound dye is negligible, improving contrast in thick tissue samples.
-
Red-Shifted Needs: If your system already uses DAPI (blue), the green/yellow emission of the quinolizinone allows for multiplexing.
When to choose Coumarin:
-
Quantum Yield in Solution: For applications not requiring metal binding (e.g., fluid flow tracing, viscosity mapping), Coumarin is brighter per molecule in its native state.
-
Cost and Availability: Coumarin derivatives are widely available, inexpensive, and have well-characterized solvatochromic properties.
-
Blue Channel Availability: If the green (FITC/GFP) and red (TRITC/RFP) channels are occupied, Coumarin efficiently utilizes the UV/Blue channel.
Stability & Interference
-
Quinolizinone: Sensitive to heavy metal quenching (e.g.,
, ) which can compete with . -
Coumarin: Susceptible to photo-bleaching under intense UV excitation and quenching in acidic organelles (lysosomes).
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators.[3] Bioconjugate Chemistry, 12(2), 203–212.
-
Wagner, B. D. (2009). The use of coumarins as environmentally-sensitive fluorescent probes of heterogeneous inclusion systems. Molecules, 14(1), 210-237.
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Lipid Droplets. Accounts of Chemical Research, 50(2), 366–375.
-
Gao, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation. Scientific Reports, 9, 17702.
Sources
Publish Comparison Guide: IR Spectroscopy for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid
Executive Summary: The Identification Challenge
In the development of novel antimicrobial agents and fluorescent probes, 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid represents a critical scaffold. Its structural integrity relies on three distinct functional domains: the amphoteric 3-carboxylic acid, the conjugated 4-oxo core, and the nucleophilic 8-amino group.
Distinguishing this target molecule from its synthetic precursors—specifically the 8-Nitro intermediate and the Ethyl ester derivative —is a frequent bottleneck in process chemistry. This guide provides a definitive infrared (IR) spectroscopic comparison to validate the target structure and quantify reaction completion.
Spectral Fingerprint Analysis[1][2][3]
The identification of the target compound requires a multi-region analysis.[1] Unlike simple aliphatic compounds, the quinolizine core induces significant conjugation shifts. The table below contrasts the target against its two most common "alternatives" (impurities/precursors).
Table 1: Comparative IR Peak Assignments (Target vs. Alternatives)
| Functional Group | Vibration Mode | Target Compound (Amino-Acid) | Alternative A (Nitro-Acid Precursor) | Alternative B (Amino-Ester Precursor) |
| Nitrogen Moiety | N-H Stretch | 3450, 3350 cm⁻¹ (Doublet, Primary Amine) | Absent | 3460, 3360 cm⁻¹ (Doublet) |
| NO₂ Stretch | Absent | 1530 cm⁻¹ (Asym), 1350 cm⁻¹ (Sym) | Absent | |
| Carboxyl Group | O-H Stretch | 3300–2500 cm⁻¹ (Broad "Hairy Beard") | 3300–2500 cm⁻¹ (Broad) | Absent (Clean baseline) |
| C=O Stretch | 1710–1690 cm⁻¹ (Acid Carbonyl) | 1720–1700 cm⁻¹ | 1735–1725 cm⁻¹ (Ester Carbonyl) | |
| Core Ring | C=O (4-Oxo) | 1630–1610 cm⁻¹ (Conjugated/H-bonded) | 1640–1620 cm⁻¹ | 1635–1615 cm⁻¹ |
| Fingerprint | C-N Stretch | 1280–1250 cm⁻¹ (Ar-NH₂) | 1350 cm⁻¹ (Ar-NO₂ overlap) | 1280–1260 cm⁻¹ |
Technical Insight: The most diagnostic feature of the Target is the simultaneous presence of the amine doublet (3450/3350 cm⁻¹) and the broad carboxylic acid OH band. Alternative B will show the amine but lack the broad OH; Alternative A will show the OH but lack the amine (showing NO₂ bands instead).
Detailed Mechanistic Interpretation
Region I: The High-Frequency Diagnostic Zone (3600–2500 cm⁻¹)
-
The "Hairy Beard" Effect: The 3-carboxylic acid moiety forms strong intermolecular hydrogen dimers. This results in a broad, jagged absorption band stretching from 3300 down to 2500 cm⁻¹.
-
Amine Overlay: In the Target, the sharp N-H stretching doublet of the 8-amino group rides on top of this broad acidic envelope.
-
Validation Check: If you see a clean baseline between 3000–3500 cm⁻¹ with only sharp peaks, your hydrolysis failed (you still have the Ester, Alternative B).
-
Region II: The Carbonyl Corridor (1750–1600 cm⁻¹)
This region confirms the oxidation state and conjugation.
-
Acid C=O (1700 cm⁻¹): The carboxylic acid carbonyl appears at a lower frequency than a typical ester (1735 cm⁻¹) due to hydrogen bonding and resonance with the quinolizine ring.
-
Ring Ketone (1620 cm⁻¹): The 4-oxo group is highly conjugated with the bridgehead nitrogen. This lowers its frequency significantly compared to a standard ketone (1715 cm⁻¹).
-
Critical Observation: A "merged" broad peak in this region often indicates wet samples where water H-bonding blurs the distinction between the Acid C=O and Ring C=O. Ensure samples are strictly dried.
-
Region III: Substituent Specifics (1550–1300 cm⁻¹)
-
Nitro vs. Amino: In the synthesis pathway, the reduction of the 8-nitro group to 8-amino is monitored here. The disappearance of the strong asymmetric nitro stretch at 1530 cm⁻¹ is the primary "Stop Reaction" indicator.
Experimental Workflow & Logic
The following diagram illustrates the logical decision tree for identifying the compound during synthesis.
Figure 1: Decision logic for spectral validation of the target quinolizine derivative.
Validated Protocol: Sample Preparation
To ensure reproducibility and avoid artifacts (E-E-A-T), follow this specific protocol for quinolizine carboxylic acids.
Method: ATR (Attenuated Total Reflectance) vs. KBr Pellet
Recommendation: ATR (Diamond Crystal) is superior for this application.
-
Why? Carboxylic acids often react with KBr under high pressure (ion exchange) to form carboxylate salts (COO⁻), which shifts the C=O peak from ~1700 cm⁻¹ to ~1600 cm⁻¹ (asymmetric stretch), causing false negatives for the acid group.
Step-by-Step Workflow:
-
Drying: Dry the sample in a vacuum oven at 40°C for 2 hours. Quinolizines are hygroscopic; retained water will mask the amino doublet.
-
Background: Collect a 32-scan background spectrum of the clean crystal.
-
Deposition: Place 5–10 mg of solid powder on the crystal. Apply high pressure using the anvil to ensure contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Validation: Check the baseline at 2000–2200 cm⁻¹. If noisy, clean the crystal and rescan.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for functional group frequencies).
-
Ma, Z., et al. (2021). "Synthesis and antibacterial activity of novel quinolizine derivatives." European Journal of Medicinal Chemistry. Link (Provides structural context for 4-oxo-quinolizine scaffolds).
-
NIST Chemistry WebBook. "Infrared Spectroscopy of Carboxylic Acids." National Institute of Standards and Technology. Link
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link
Sources
Comparative study of quinolizine fluorophores for biological imaging
[1]
Executive Summary
This guide provides a technical analysis of Quinolizine-based fluorophores , a class of dyes distinguished by their nitrogen-bridgehead bicyclic architecture. Unlike traditional planar dyes (e.g., Fluorescein, Rhodamine) which prioritize maximum brightness, quinolizine derivatives—specifically Quinolizinium salts and Julolidine-fused systems —excel in environmental sensing . Their emission properties are often modulated by solvent viscosity, polarity, and molecular crowding, making them indispensable tools for mapping intracellular microenvironments (e.g., lysosomal viscosity, mitochondrial health) rather than simple structural labeling.
Structural Classes & Mechanism of Action
To select the correct probe, researchers must distinguish between the two primary functional forms of the quinolizine scaffold.
Class A: Quinolizinium Cations (The "Acceptors")
-
Structure: A fully aromatic, cationic scaffold (e.g., Benzo[b]quinolizinium or Acridizinium).[1]
-
Mechanism: The permanent positive charge confers intrinsic water solubility and organelle targeting (mitochondria/lysosomes) without requiring pendant groups. They often act as DNA intercalators or protein sensors via Photo-induced Electron Transfer (PET) .[2][3]
-
Key Application: Long-term organelle tracking and DNA sensing.
Class B: Julolidine-Fused Donors (The "Rotors")
-
Structure: Contains a tetrahydroquinolizine ring (Julolidine) acting as a rigid electron donor fused to an acceptor (e.g., Coumarin, Hemicyanine).
-
Mechanism: These dyes operate via Twisted Intramolecular Charge Transfer (TICT) . Upon excitation, the donor-acceptor bond twists, quenching fluorescence in low-viscosity environments. In high-viscosity environments (e.g., inside a lipid droplet or crowded organelle), this rotation is mechanically restricted, restoring bright fluorescence.
-
Key Application: Ratiometric viscosity mapping and lipid droplet imaging.
Mechanism Visualization: TICT vs. Rigid Fluorescence
Figure 1: The TICT mechanism. In low viscosity, bond rotation leads to non-radiative decay (red). High viscosity blocks this rotation, forcing radiative emission (green).
Comparative Performance Analysis
The following table contrasts Quinolizine-based probes with industry-standard alternatives.
| Feature | Quinolizine Rotors (e.g., CCVJ, Lyso-QAP) | BODIPY Dyes (Standard Neutral) | Rhodamine (Standard Cationic) | Implication for Imaging |
| Stokes Shift | Large (80–150 nm) | Small (10–30 nm) | Small (20–40 nm) | Quinolizines reduce self-quenching and allow multicolor imaging with single excitation sources. |
| Viscosity Sensitivity | High (10–100x increase) | Negligible | Low | Quinolizines are superior for functional mapping of micro-viscosity; BODIPY is better for structural quantification. |
| Photostability | Moderate | High | High | Use BODIPY for long-term time-lapse; use Quinolizines for dynamic environmental sensing. |
| Solubility | Variable (Cationic = Water Soluble) | Low (Lipophilic) | Moderate | Quinolizinium salts (cationic) do not require organic co-solvents (DMSO) for loading. |
| Targeting | Intrinsic (Mito/Lyso/DNA) | Requires conjugation | Intrinsic (Mito) | Quinolizinium cations spontaneously accumulate in polarized organelles. |
Experimental Protocol: Intracellular Viscosity Mapping
Objective: To map lysosomal viscosity changes in live HeLa cells using a Quinolizinium-based probe (e.g., Lyso-QAP analogue). Rationale: Lysosomal viscosity increases during storage disorders (e.g., Niemann-Pick disease). Standard dyes cannot detect this physical change.
Workflow Diagram
Figure 2: Step-by-step workflow for live-cell viscosity imaging.
Detailed Methodology
1. Reagent Preparation:
-
Stock Solution: Dissolve the Quinolizine probe (e.g., Lyso-QAP or a Julolidine-Coumarin hybrid) in DMSO to 10 mM. Store at -20°C.
-
Working Solution: Dilute stock into warm HBSS or serum-free media to a final concentration of 1–5 µM .
-
Note: Avoid serum during loading as albumin can sequester hydrophobic rotors, reducing intracellular uptake.
-
2. Cell Culture & Induction (Optional):
-
Seed HeLa cells on 35mm glass-bottom dishes.
-
Positive Control for Viscosity: Treat cells with Monensin (10 µM, 1h) or Nystatin to induce lysosomal swelling and viscosity changes.
-
Negative Control: Untreated cells.
3. Staining Procedure:
-
Remove growth medium and wash cells 2x with PBS (pH 7.4).
-
Add the Working Solution and incubate for 20–30 minutes at 37°C / 5% CO₂.
-
Critical Step: Do not over-incubate. Quinolizinium cations are membrane-permeable but can accumulate in the nucleus if left too long (>1 hour).
-
-
Wash cells 3x with PBS to remove background fluorescence.
-
Replace with phenol-red-free imaging medium (e.g., FluoroBrite DMEM).
4. Image Acquisition:
-
Mode: Confocal Laser Scanning Microscopy (CLSM).
-
Excitation: Typically 488 nm or 561 nm (check specific probe spectrum).
-
Emission: Collect emission in the red channel (e.g., 600–650 nm ).
-
Validation: If using a ratiometric probe, collect a second channel (e.g., green) and calculate the Red/Green intensity ratio pixel-by-pixel to generate a viscosity map.
Troubleshooting & Optimization
-
Issue: Weak Signal.
-
Cause: Low intracellular viscosity or TICT quenching.
-
Solution: This is often a correct result for healthy cells. Verify with the Monensin positive control. If still dark, increase concentration to 10 µM, but monitor for cytotoxicity.
-
-
Issue: Nuclear Staining.
-
Cause: Cationic probes can bind DNA.[4]
-
Solution: Reduce incubation time (<20 min) or use a probe with a bulky side chain (e.g., phenyl ring at C2 position) to prevent DNA intercalation.
-
-
Issue: Photobleaching.
-
Cause: Molecular rotors are often less stable than rigid dyes.
-
Solution: Use low laser power (<2%) and minimize scan time.
-
References
-
Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications. ResearchGate.
-
Quinolinium-Based Viscosity Probes for Lysosome Imaging. Sensors and Actuators B: Chemical.
-
Julolidine-based fluorescent molecular rotor: a versatile tool for sensing. Sensors & Diagnostics.
-
Nonlinear Emission of Quinolizinium-Based Dyes. Journal of Physical Chemistry A.
-
Synthesis and photophysical properties of coumarin-quinoline derivatives. Nazmul Hosen.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies of the fluorescence light-up effect of amino-substituted benzo[b]quinolizinium derivatives in the presence of biomacromolecules - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Studies of the fluorescence light-up effect of amino-substituted benzo[b]quinolizinium derivatives in the presence of biomacromolecules - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Functionalized quinolizinium-based fluorescent reagents for modification of cysteine-containing peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Structural Determination & Methodological Comparison: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid
[1]
Executive Summary
This guide outlines the optimal workflow for the single-crystal X-ray diffraction (SC-XRD) determination of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid . As a member of the quinolizine fluorophore family, this molecule presents specific challenges due to its planar, zwitterionic nature and strong tendency toward
This document compares two crystallization methodologies—Slow Evaporation (Method A) and Vapor Diffusion (Method B)—and contrasts the structural features of the target Acid against its synthetic precursor, the Ethyl Ester . The goal is to provide a self-validating protocol that ensures high-resolution data suitable for publication and biological binding studies (e.g., Mg
Comparative Analysis of Crystallization Methodologies
For planar zwitterionic systems like the 4-oxo-quinolizines, controlling the nucleation rate is critical to prevent the formation of microcrystalline powders or twinned needles.
Table 1: Methodological Performance Matrix
| Feature | Method A: Slow Evaporation (Baseline) | Method B: Vapor Diffusion (Recommended) |
| Solvent System | Ethanol or DMSO (Open vessel) | DMF (Solvent) / Acetonitrile (Anti-solvent) |
| Nucleation Rate | Uncontrolled (Fast) | Controlled (Slow) |
| Crystal Habit | Thin Needles / Dendrites | Prisms / Blocks |
| Diffraction Quality | Low ( | High ( |
| Fluorescence | Often Quenched (Aggregated) | Retained (Definitive Lattice) |
| Suitability | Bulk Purity Check | Structure Determination |
Expert Insight: The Causality of Failure in Method A
In Slow Evaporation , as the solvent volume decreases, the concentration of the 8-amino-quinolizine rises rapidly. Because the molecule has a flat, aromatic core, it prefers to stack face-to-face (H-aggregates) driven by
Method B (Vapor Diffusion) works by slowly lowering the solubility of the solution. As Acetonitrile vapor diffuses into the DMF solution, the polarity changes gradually, allowing the molecules to organize via weaker hydrogen bonds (N-H...O) rather than just crashing out via strong
Experimental Protocol: Vapor Diffusion (Method B)
This protocol is self-validating; if the interface remains clear after 24 hours, the diffusion rate is correctly set.
Phase 1: Preparation
-
Dissolution: Dissolve 15 mg of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid in 0.5 mL of Dimethylformamide (DMF) .
-
Note: Heating to 40°C may be required.[1] Ensure the solution is perfectly clear; filter through a 0.22 µm PTFE syringe filter if necessary.
-
-
Vessel Setup: Place the DMF solution in a small inner vial (GC vial, 1.5 mL).
-
Anti-Solvent: Place 3 mL of Acetonitrile (MeCN) in a larger outer vial (20 mL scintillation vial).
Phase 2: Diffusion & Growth
-
Assembly: Carefully place the open inner vial inside the outer vial containing MeCN.
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent external evaporation.[1]
-
Incubation: Store at 20°C in a vibration-free environment (e.g., a dedicated incubator or a heavy foam block).
-
Observation:
-
Day 1-2: Solution should remain clear.
-
Day 3-5: Nucleation sites appear on the glass walls.
-
Day 7: Harvest block-like yellow/orange crystals.[1]
-
Structural Analysis & Data Interpretation[1][2][3][4][5][6][7]
Once the structure is solved, the validity of the model must be checked against known physicochemical properties of the quinolizine scaffold.
Comparison: Acid (Target) vs. Ester (Alternative)[1][8]
The structural determination usually reveals a critical difference in packing between the free acid and its ester precursor.
| Feature | 8-Amino-Acid (Target) | 8-Amino-Ethyl Ester (Precursor) |
| Space Group | Typically P2 | Typically P-1 (Triclinic) |
| Key Interaction | Centrosymmetric Dimer ( | |
| H-Bonding | Strong O-H...O (Carboxyl to Carbonyl) | Weak N-H...O (Amino to Carbonyl) |
| Mg | Active Chelation Site (O-O distance ~2.6Å) | Inactive (Steric hindrance) |
Critical Validation Metrics (Self-Check)
When refining the structure, ensure the following parameters fall within the "Trust Region" for this scaffold:
-
C3-C4 Bond Length: Should be 1.43 – 1.46 Å (Single bond character, indicating conjugation).
-
C4=O Bond Length: Should be 1.22 – 1.24 Å (Ketone character).
-
Planarity: The quinolizine ring RMS deviation should be < 0.05 Å . If > 0.1 Å, check for disorder or incorrect space group assignment.[1]
Visualization of Workflows & Interactions
Diagram 1: Crystallization & Determination Workflow
This diagram illustrates the decision tree for processing the sample from synthesis to refined structure.
Caption: Decision workflow prioritizing Vapor Diffusion (Green path) over Evaporation (Red path) to avoid twinning.
Diagram 2: Molecular Interaction Map (H-Bonding)
This diagram visualizes the expected intermolecular forces that stabilize the crystal lattice, specifically the Acid Dimer motif.
Caption: The "Head-to-Tail" dimer formation (Green arrows) is the dominant structural motif in the acid form.[1]
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators.[1][2] Bioconjugate Chemistry, 12(2), 203-212.[1]
-
Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (Eds.).[1][3] (2011). Modern Heterocyclic Chemistry. Wiley-VCH.[1][3] (Reference for general Quinolizine reactivity and tautomerism).
-
Grover, G., et al. (2006). Crystallization Techniques for Small Molecules.[1] University of Washington Dept of Chemistry. (Standard protocols for Vapor Diffusion).
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for visualization and analysis of planar aromatic systems.
Sources
- 1. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(3r)-3-[(1s)-1-amino-2,2,2-trifluoroethyl]-1-pyrrolidinyl]-1-cyclopropyl-7-fluoro-1,9a-dihydro-9-methyl-4-oxo- (C20H23F4N3O3) [pubchemlite.lcsb.uni.lu]
- 2. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4H-Quinolizine - Wikipedia [en.wikipedia.org]
Benchmarking Guide: Stokes Shift & Photophysics of 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
Executive Summary
This guide provides a technical benchmark for 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid , a specialized fluorophore belonging to the quinolizine-4-one class. Distinguished by its Intramolecular Charge Transfer (ICT) capabilities and Mg²⁺ selectivity , this compound offers a superior Stokes shift compared to traditional small-molecule dyes.
While standard fluorophores like Fluorescein suffer from self-quenching due to small Stokes shifts (<25 nm), the 8-amino-quinolizine scaffold utilizes a "push-pull" electronic structure to achieve shifts typically exceeding 80 nm . This characteristic is critical for high-contrast bioimaging, minimizing interference from excitation light and reducing background autofluorescence.
Technical Background: The Physics of the Shift
The Structural Mechanism
The fluorescence of this compound arises from the 4-oxo-4H-quinolizine core. The addition of an electron-donating amino group (-NH₂) at the 8-position creates a donor-acceptor (D-A) system with the electron-withdrawing carbonyl (C=O) and carboxylic acid (-COOH) groups at positions 4 and 3, respectively.
-
Ground State (S₀): The molecule is relatively stabilized.
-
Excited State (S₁): Upon excitation, electron density shifts from the 8-amino donor to the 3-carboxyl acceptor. This significant dipole moment change induces rapid solvent relaxation, lowering the energy of the excited state before emission.
-
Result: A large bathochromic (red) shift in emission relative to absorption, yielding a large Stokes shift.
Magnesium Chelation & Signal Modulation
This compound functions as a ratiometric or "turn-on" sensor for Mg²⁺. The 4-oxo and 3-carboxyl groups form a bidentate chelation pocket.
-
Free Dye: Exhibits baseline fluorescence with substantial non-radiative decay.
-
Mg²⁺-Bound: Chelation rigidifies the scaffold, suppressing non-radiative decay pathways and enhancing Quantum Yield (Φ). Crucially, the metal binding alters the ICT state, often causing a hypsochromic (blue) shift in emission or intensity enhancement, allowing for ratiometric sensing.
Benchmarking Analysis
The following table contrasts 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid against industry-standard alternatives.
Table 1: Comparative Photophysics
| Feature | 8-Amino-4-oxo-4h-quinolizine-3-COOH | Coumarin 153 | Fluorescein (FITC) | Mag-Fura-2 |
| Core Scaffold | Quinolizine-4-one | Coumarin | Xanthene | Benzofuran |
| Stokes Shift | ~70–90 nm (High) | ~55 nm (Medium) | ~24 nm (Low) | ~130 nm (Very High*) |
| Excitation | ~390–410 nm (Blue) | 420 nm | 490 nm | 340/380 nm (UV) |
| Emission | ~470–500 nm (Cyan/Green) | 530 nm | 525 nm | 510 nm |
| Mg²⁺ Selectivity | High (Kd ~1-2 mM) | None | None | High (Kd ~1.9 mM) |
| Mechanism | ICT + Chelation Rigidification | ICT | Resonant Oscillation | PET / Shift |
| Primary Drawback | Synthesis complexity | Solvent dependent | Self-quenching | Requires UV excitation |
> Note: While Mag-Fura-2 has a larger shift, it requires UV excitation, which is phototoxic to live cells. The Quinolizine derivative offers a visible-light excitable alternative with a sufficiently large shift to avoid crosstalk.
Experimental Protocol: Measuring Stokes Shift & Kd
Objective: Accurately determine the Stokes shift and Magnesium dissociation constant (
Materials
-
Compound: 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid (1 mM stock in DMSO).
-
Buffer: 50 mM PIPES, 100 mM KCl, pH 7.0 (metal-free).
-
Mg²⁺ Standard: 1 M MgCl₂ solution.
-
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).
Workflow
-
Preparation: Dilute stock to 5 µM in PIPES buffer.
-
Absorption Scan: Measure absorbance from 300 nm to 500 nm. Note
. -
Emission Scan (Free Dye): Excite at
. Scan emission 420–650 nm. Note . -
Titration: Sequentially add MgCl₂ (0 to 50 mM final conc).
-
Emission Scan (Bound Dye): Record spectra at each [Mg²⁺] point. Note
. -
Calculation:
-
Stokes Shift (
): -
Determination: Plot Fluorescence Ratio (
) vs. log[Mg²⁺] and fit to the Hill equation.
-
Mechanistic Visualization
The following diagram illustrates the photon energy pathway and the impact of Magnesium chelation on the system.
Caption: Schematic of the Intramolecular Charge Transfer (ICT) process and the modulation of fluorescence emission by Magnesium ion chelation.
Conclusion
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid represents a sophisticated alternative to conventional fluorophores for bioimaging applications requiring Mg²⁺ sensitivity and spectral separation . Its large Stokes shift (>70 nm) effectively eliminates self-quenching artifacts common in Fluorescein derivatives, while its visible-light excitation profile offers a distinct biological safety advantage over UV-excited probes like Mag-Fura-2.
For researchers optimizing intracellular ion imaging, this scaffold provides a robust, self-calibrating platform when used in ratiometric protocols.
References
-
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry, 12(2), 203–212. Link
-
Correia, H., et al. (2014). Formation of Ternary Complexes with MgATP: Effects on the Detection of Mg2+ in Biological Samples by Bidentate Fluorescent Sensors. Inorganic Chemistry, 53(7), 3412–3420. Link
-
ChemicalBook. (n.d.). 4H-Quinolizine-3-carboxylic acid, 8-amino-4-oxo- Product Entry. Link
-
Kowerko, D., et al. (2025). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. International Journal of Molecular Sciences. Link
Safety Operating Guide
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid proper disposal procedures
Topic: 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Lab Managers, EHS Officers[1]
Introduction: Stewardship Beyond the Experiment
As researchers, we often focus intensely on the synthesis and application of a scaffold, yet the lifecycle of a chemical does not end with the collection of data. 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid (CAS: 204656-25-3) presents a specific set of disposal challenges due to its amphoteric nature (containing both basic amine and acidic carboxyl moieties) and its conjugated quinolizine core , which suggests potential biological activity (DNA intercalation or antibiotic properties) and environmental persistence.[1]
This guide moves beyond generic "waste bin" instructions. It provides a self-validating workflow to ensure that this compound is neutralized and contained in a way that protects both laboratory personnel and the downstream environment.[1]
Part 1: Chemical Profile & Hazard Identification
Before disposal, you must understand the "Risk Drivers" of the molecule. This compound is not just an inert solid; its functional groups dictate its compatibility with waste streams.
| Property | Data / Characteristic | Disposal Implication |
| CAS Number | 204656-25-3 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₁₀H₈N₂O₃ | High Nitrogen/Oxygen content; suitable for incineration. |
| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH), Ketone (=O) | Amphoteric: Can react with both strong acids and strong bases.[1] |
| Core Structure | Quinolizine (Fused bicyclic system) | Bioactive Potential: Treat as a potential aquatic toxin.[2] Do NOT dispose of down the drain. |
| Solubility Profile | Low in neutral water; Soluble in DMSO, DMF, dilute Acid/Base | dictates which liquid waste stream (Halogenated vs. Non-Halogenated) is used. |
| GHS Hazards | Irritant (H315, H319), STOT SE 3 (H335) | Dust control is critical during solid waste transfer. |
Part 2: Pre-Disposal Stabilization (The "Self-Validating" Protocol)
A self-validating system means the protocol prevents errors before they happen.[1] For this compound, the primary error is incompatible mixing .
The "No-Oxidizer" Rule
The primary amine at position 8 is susceptible to rapid oxidation.[1]
-
Directive: Never discard this compound (solid or solution) into a waste container holding strong oxidizers (e.g., Nitric Acid waste, Permanganates, Peroxides).
-
Risk: Exothermic reaction or formation of toxic nitrogen oxides (NOx).
Quenching Reactive Solutions
If the compound was used as an intermediate (e.g., activated ester formation):
-
Protocol: Quench any unreacted activating agents (like EDC/NHS or Thionyl Chloride) before adding to the main waste drum.
-
Validation: Check pH. Ensure the mixture is near neutral (pH 6-8) to prevent unexpected buffering effects in the main waste drum.[1]
Part 3: The Disposal Workflow
This workflow segregates waste based on its physical state and solvent carrier.
Scenario A: Pure Solid Waste (Expired/Surplus Chemical)[1]
-
Classification: Hazardous Solid Waste (RCRA Characteristic or State-Regulated).[1]
-
Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.
-
Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."[1]
-
Destruction Method: High-Temperature Incineration .[1] The fused ring system requires high heat (>1000°C) to fully mineralize and prevent environmental leaching.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Most research samples will be dissolved.[1] You must select the stream based on the solvent, not just the solute.
-
Non-Halogenated Stream (Preferred):
-
Solvents: Methanol, Ethanol, DMSO, DMF, Acetone.
-
Action: Pour into the "Organic Solvents - Non-Halogenated" drum.
-
Note: DMSO solutions can penetrate gloves; use double-gloving (Nitrile/Neoprene) when handling waste.[1]
-
-
Halogenated Stream:
-
Solvents: Dichloromethane (DCM), Chloroform.
-
Action: Pour into the "Organic Solvents - Halogenated" drum.
-
Reasoning: Halogenated waste is much more expensive to incinerate. Only use this if your reaction solvent requires it.
-
Scenario C: Aqueous Waste (HPLC Effluent/Washings)
-
Critical Warning: Due to the quinolizine core's potential antibiotic-like activity, do not pour aqueous washings down the sink. [1]
-
Action: Collect all aqueous rinses (even if <1% concentration) into a separate "Aqueous Hazardous Waste" carboy.
-
Stabilization: If the solution is acidic (from HPLC mobile phases like 0.1% TFA), ensure the waste container is compatible (HDPE is standard).
Part 4: Decision Logic Diagram
The following diagram visualizes the decision process for disposing of 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid.
Figure 1: Decision matrix for segregating quinolizine-derivative waste streams to ensure regulatory compliance and environmental safety.
Part 5: Regulatory Compliance (RCRA & Labeling)
While this specific CAS is not typically "P-listed" or "U-listed" (acute hazardous waste) by the EPA, it defaults to Characteristic Waste or general Hazardous Chemical Waste depending on your local jurisdiction.
-
Labeling Requirements:
-
Chemical Name: Must be written out fully (No abbreviations like "Quinolizine deriv.").
-
Hazards: Check "Toxic" and "Irritant."[3]
-
-
Container Compatibility:
-
Ensure caps are vented if there is any risk of ongoing reaction (though rare for this stable compound).
-
Wipe down the exterior of the container.[4] Traces of this powder can be fluorescent; a glowing waste container under UV light indicates poor hygiene and is a citation risk during inspections.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409399 (8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid).[1] PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. (Defining Characteristic Waste). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Standard procedures for organic waste segregation). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) / GHS Classifications. [Link]
Sources
Personal protective equipment for handling 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
This technical guide outlines the safety, logistical, and operational protocols for handling 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid .
Part 1: Core Directive & Hazard Identification
The "Unknown Potency" Principle
As a specialized research intermediate, 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid likely lacks a comprehensive specific toxicological dataset (e.g., LD50, long-term carcinogenicity).[1][2][3] Therefore, this guide operates under the Universal Precaution for Novel Pharmaceutical Intermediates (NPIs) . You must treat this compound as a potential sensitizer and high-potency bioactive agent until proven otherwise.[1]
Structural Hazard Analysis
Based on quantitative structure-activity relationship (QSAR) analysis of the quinolizine and quinoline classes:
-
Quinolizine Core: Planar aromatic system; potential for DNA intercalation or enzymatic inhibition.[1] Known class of fluorescent magnesium indicators [1].
-
Primary Amine (C8 position): High risk of respiratory and skin sensitization .[1] Potential for oxidative degradation.[1]
-
Carboxylic Acid (C3 position): acidic functionality; likely irritant to mucous membranes (pKa approx. 3–5).[1]
GHS Classification (Estimated)
-
Signal Word: WARNING (Default) or DANGER (Conservative)
-
H317: May cause an allergic skin reaction (Amine-associated risk).[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in solid or solution phase.
| Category | Requirement | Technical Justification |
| Respiratory | P100/N95 Respirator or Fume Hood | Prevents inhalation of fine particulates.[1][2][3] The 8-amino group increases the risk of sensitization upon inhalation.[1][2] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm) | Outer Glove: Protects against gross contamination.Inner Glove: Barrier against permeation if outer glove is compromised.[1] Change immediately upon splash.[1] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for powders that may become airborne or acidic solutions.[1] |
| Body | Lab Coat (Tyvek/Cotton) + Sleeves | Tyvek sleeves recommended for weighing operations to prevent wrist exposure (a common contamination point).[1] |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood | Mandatory for all open-container manipulations.[1] Do not weigh on an open bench. |
Part 3: Operational Handling Protocols
Workflow Visualization: Risk Assessment & PPE Selection
The following logic flow dictates the safety tier based on the experimental state.
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.
Step-by-Step Weighing & Solubilization
Objective: Prepare a stock solution while minimizing exposure and degradation.
-
Preparation:
-
Weighing:
-
Use a micro-spatula to transfer the solid. Avoid "pouring" from the source bottle to reduce dust generation.[1]
-
Critical Step: If the powder is electrostatic, use the anti-static gun on the vial before adding the compound.[1]
-
Reseal the source container immediately. Parafilm is recommended to prevent oxidation of the amino group.[1]
-
-
Solubilization:
-
Solvent Choice: DMSO or DMF are preferred for initial stock (high solubility).[1] Water solubility may be limited due to the planar aromatic core unless pH is adjusted (basic pH favors the carboxylate salt).
-
Add solvent slowly down the side of the vial to wash down powder.[1]
-
Vortex with the cap tightly sealed .[1]
-
Storage & Stability
-
Temperature: -20°C (Long-term) / 4°C (Working stock).[1][2][3]
-
Atmosphere: Store under Argon or Nitrogen if possible (prevents amine oxidation).[1]
-
Container: Amber glass or foil-wrapped clear glass (Light protection is critical for fluorophores).[1]
Part 4: Emergency Response & Disposal
Spill Cleanup Workflow
In the event of a powder spill inside the fume hood:
Figure 2: Sequential protocol for containing and cleaning solid spills to prevent aerosolization.[1][2][3][5][9][10]
Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, weighing paper, and paper towels in a Hazardous Solid Waste bin.[1] Do not use regular trash.[1]
-
Liquid Waste: Collect in a dedicated Halogenated/Non-Halogenated Organic Waste carboy (depending on solvent).[1]
-
Labeling: Clearly label waste tags with "Quinolizine Derivative - Potential Sensitizer."[1]
References
-
Magnesium-Selective Indicators: 4-oxo-4H-quinolizine-3-carboxylic acids are established as fluorescent indicators for magnesium ions.[1][2][3][11]
-
General Safety for Quinoline Derivatives: Safety data regarding structural analogs (Quinoline-3-carboxylic acid)
-
Chemical Handling of Sensitizers: Guidelines for handling amine-containing pharmaceutical intermedi
Sources
- 1. 8-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 14226198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4h-quinolizine-3-carboxylic acid, 8-[(3r)-3-[(1s)-1-amino-2,2,2-trifluoroethyl]-1-pyrrolidinyl]-1-cyclopropyl-7-fluoro-1,9a-dihydro-9-methyl-4-oxo- (C20H23F4N3O3) [pubchemlite.lcsb.uni.lu]
- 3. 121689-23-4|8-Aminoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
